molecular formula C10H14N2O4 B179992 Diethyl 1-Methylimidazole-4,5-dicarboxylate CAS No. 1210-92-0

Diethyl 1-Methylimidazole-4,5-dicarboxylate

Cat. No.: B179992
CAS No.: 1210-92-0
M. Wt: 226.23 g/mol
InChI Key: UCXNJCCDGQJSSE-UHFFFAOYSA-N
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Description

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 1-methylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNJCCDGQJSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a core imidazole ring, a five-membered aromatic ring with two nitrogen atoms. The imidazole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1210-92-0[1][2][3]
Molecular Formula C10H14N2O4[2]
Molecular Weight 226.23 g/mol [1][2]
Physical State Solid, Crystalline Powder[4]
Color Off-white to Yellow[4]
Solubility No data available
Melting Point No data available
Boiling Point No data available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general and common method for the synthesis of similar imidazole dicarboxylates, such as the 2-methyl analogue, involves the esterification of the corresponding dicarboxylic acid.[1]

Hypothetical Synthesis Workflow:

The synthesis of this compound would likely begin with the corresponding 1-methylimidazole-4,5-dicarboxylic acid. This precursor would then undergo esterification.

G cluster_0 Synthesis Pathway 1-Methylimidazole-4,5-dicarboxylic_acid 1-Methylimidazole-4,5-dicarboxylic acid Reaction Esterification Reaction (Reflux) 1-Methylimidazole-4,5-dicarboxylic_acid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Diethyl_1-Methylimidazole-4,5-dicarboxylate This compound Reaction->Diethyl_1-Methylimidazole-4,5-dicarboxylate

Figure 1: Hypothetical synthesis pathway for this compound.

General Esterification Protocol (Adapted from related compounds):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of time, typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using techniques such as column chromatography or recrystallization to yield the final, pure compound.

Applications in Drug Development

The imidazole ring is a key structural motif in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. While specific applications of this compound in drug development are not extensively documented, its structural features suggest its potential as a versatile building block in medicinal chemistry.

Derivatives of imidazole-4,5-dicarboxylates are being explored for various therapeutic areas. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.

Logical Relationship for Potential Drug Discovery Application:

G Start Diethyl 1-Methylimidazole- 4,5-dicarboxylate Step1 Chemical Modification (e.g., amidation, hydrolysis) Start->Step1 Starting Material Step2 Library of Derivatives Step1->Step2 Generates Step3 Biological Screening (e.g., enzyme assays, cell-based assays) Step2->Step3 Screened in Step4 Identification of 'Hit' Compounds Step3->Step4 Leads to Step5 Lead Optimization Step4->Step5 Undergoes Step6 Preclinical Development Step5->Step6 Results in

Figure 2: A logical workflow illustrating the potential use of the compound in drug discovery.

Safety and Handling

Specific safety and hazard information for this compound is limited. However, data from related imidazole compounds provide general guidance for handling. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE).

General Safety Precautions:

PrecautionDetails
Eye Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves and a lab coat.
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator.
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
Storage Keep the container tightly closed in a dry and well-ventilated place.

Based on data for a related compound, Dimethyl 1H-Imidazole-4,5-dicarboxylate, the compound may cause skin and serious eye irritation. It is crucial to wash hands thoroughly after handling and to have access to eyewash stations and safety showers.[4]

Hazard Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):

  • P264: Wash hands and face thoroughly after handling.

  • P280: Wear protective gloves, eye protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural similarity to other well-studied imidazole derivatives suggests a rich area for future research and development. Researchers working with this compound should proceed with caution, adhering to best practices for laboratory safety, and may need to engage in synthetic route optimization to efficiently produce it. The continued exploration of imidazole-based compounds is a promising avenue for the discovery of novel therapeutic agents.

References

In-Depth Technical Guide: Physicochemical Properties of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the N1 position and two ethyl carboxylate groups at the C4 and C5 positions. This molecule serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The imidazole core is a common motif in many biologically active compounds, and the presence of the ester functionalities allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄--INVALID-LINK--
Molecular Weight 226.23 g/mol --INVALID-LINK--
CAS Number 1210-92-0-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane; insoluble in water.[Generic information for similar compounds]
pKa Predicted: 8.70 ± 0.10--INVALID-LINK--
logP Predicted: 1.7156--INVALID-LINK--

Experimental Protocols

The synthesis of this compound can be adapted from established methods for similar imidazole dicarboxylates. A plausible synthetic route is outlined below, based on the condensation of an amidine with a diethyl oxalacetate derivative.

Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, likely starting from simpler, commercially available precursors. A potential synthetic workflow is depicted below.

Synthesis_Workflow A Starting Materials (e.g., Diethyl Oxalate, Methylamine) B Formation of N-Methyl Amidine A->B D Condensation Reaction B->D C Diethyl 2-chloro-3-oxosuccinate C->D E Diethyl 1-Methylimidazole- 4,5-dicarboxylate D->E F Purification (Column Chromatography) E->F G Characterization (NMR, HPLC, MS) F->G

A potential workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)[1]:

  • Preparation of the Amidine: The specific N-methyl amidine required for the reaction would first be synthesized. This can typically be achieved by reacting methylamine with a suitable nitrile or orthoester.

  • Condensation Reaction:

    • Dissolve the N-methyl amidine hydrochloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add triethylamine to the solution at room temperature.

    • To this mixture, add a solution of diethyl 2-chloro-3-oxosuccinate in ethanol dropwise over a period of 20 minutes.

    • Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • Add water to the residue and extract the mixture with an organic solvent such as ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). Mass spectrometry can be used to confirm the molecular weight.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the public domain, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Biological_Potential A Diethyl 1-Methylimidazole- 4,5-dicarboxylate B Potential Biological Activities A->B C Antimicrobial B->C D Enzyme Inhibition B->D E Anticancer B->E F Antiviral B->F

References

Diethyl 1-Methylimidazole-4,5-dicarboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted imidazole derivative with two ethyl ester groups at positions 4 and 5 of the imidazole ring and a methyl group at the 1-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol
CAS Number 1210-92-0

Note: Experimentally determined values for properties such as melting point, boiling point, and density for this specific compound are not consistently available in the public domain. Researchers should verify these properties through experimental analysis.

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

General Synthetic Workflow (Hypothetical)

The following diagram outlines a potential workflow for the synthesis of this compound, starting from the corresponding dicarboxylic acid.

Synthesis_Workflow Start 1-Methylimidazole-4,5-dicarboxylic acid Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Reagents Ethanol (excess) Catalytic Acid (e.g., H₂SO₄) Reagents->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Hypothetical workflow for the synthesis of the target compound.

Note to Researchers: This proposed synthesis is based on standard organic chemistry principles. The actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization. It is imperative to conduct a thorough literature search for any updated synthetic procedures and to perform all experimental work with appropriate safety precautions in a certified laboratory environment.

References

Solubility of Diethyl 1-Methylimidazole-4,5-dicarboxylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 1-Methylimidazole-4,5-dicarboxylate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also offers a detailed experimental protocol for determining solubility and a plausible synthetic workflow for the compound.

Quantitative Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for related imidazole compounds are available, precise numerical values (e.g., in g/100 mL or mol/L) for the target compound have not been reported in the reviewed scholarly articles, patents, or chemical databases.

Qualitative Solubility Profile

Based on the chemical structure of this compound, which features a polar imidazole core and two ethyl ester groups, a qualitative assessment of its solubility can be inferred. The presence of the N-methyl group and the diethyl ester functionalities likely imparts a degree of solubility in a range of organic solvents.

It is anticipated that this compound would exhibit good solubility in polar aprotic solvents such as dichloromethane, and in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents.

For context, qualitative solubility information for related imidazole compounds is summarized in the table below.

CompoundSolventSolubility
1-MethylimidazoleAcetoneVery Soluble[1]
Diethyl EtherVery Soluble[1]
EthanolVery Soluble[1]
WaterVery Soluble[1]
Diethyl 2-Propyl-1H-Imidazole-4,5-DicarboxylateEthanolSoluble[2]
MethanolSoluble[2]
DichloromethaneSoluble[2]
WaterInsoluble[2]
4,5-Dimethyl 1H-imidazole-4,5-dicarboxylateWaterLimited Solubility
Polar Organic Solvents (e.g., ethanol, methanol, DMSO)More Soluble

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a general experimental protocol for determining the solubility of a solid organic compound is provided below.

Objective: To determine the solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

  • The solid organic compound (solute)

  • A selection of organic solvents

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation.

    • Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial.

  • Quantification of Solute:

    • Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.

      • Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.

      • Spectroscopic Method: If the compound has a chromophore, use UV-Vis spectrophotometry to determine its concentration by comparing its absorbance to a standard curve.

      • Chromatographic Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound, which is often the most accurate and reliable method.

  • Calculation of Solubility:

    • Calculate the solubility using the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Glyoxal Glyoxal Formaldehyde Formaldehyde Radziszewski Radziszewski Reaction Methylamine Methylamine Ammonia Ammonia Methylation Methylation Radziszewski->Methylation Forms Imidazole Ring Dicarboxylation Dicarboxylation Methylation->Dicarboxylation N-Methylation Esterification Esterification Dicarboxylation->Esterification Introduction of Carboxyl Groups FinalProduct This compound Esterification->FinalProduct Formation of Diethyl Ester

Caption: Plausible synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic Data of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for Diethyl 1-Methylimidazole-4,5-dicarboxylate. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data for this specific compound in publicly accessible literature, this document also includes data for structurally similar compounds to serve as a reference point for researchers in the field.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide aims to consolidate the available spectroscopic information and provide standardized experimental protocols relevant to the analysis of this and related molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the arrangement of protons and carbon atoms.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the imidazole ring, the ethyl groups of the dicarboxylate moiety, and the lone proton on the imidazole ring.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the chemical shifts for the carbon atoms in the imidazole ring, the methyl group, and the two equivalent ethyl ester groups.

As a reference, predicted NMR data for the parent compound, 1-Methylimidazole, is available.[1][2]

Table 1: Reference ¹H NMR Data for a Related Compound

CompoundSolventChemical Shift (ppm)MultiplicityAssignment
1-Methylimidazole (Predicted)D₂O3.65sN-CH₃
6.95tH5
7.05tH4
7.70sH2

Table 2: Reference ¹³C NMR Data for a Related Compound

CompoundSolventChemical Shift (ppm)Assignment
1-Methylimidazole (Predicted)D₂O33.0N-CH₃
121.0C5
128.8C4
137.5C2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the C=O of the ester groups, C-N and C=C bonds of the imidazole ring, and C-H bonds of the alkyl groups.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1730-1750
C=N (Imidazole Ring)1600-1680
C=C (Imidazole Ring)1450-1600
C-N (Imidazole Ring)1250-1350
C-H (Alkyl)2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₁₀H₁₄N₂O₄), the expected molecular weight is approximately 226.23 g/mol .

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺~226.23
[M+H]⁺~227.24
[M+Na]⁺~249.22

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are generalized procedures for NMR, IR, and MS analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel compound like this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. While a complete, experimentally-derived dataset is not currently available in the public domain, this guide provides the foundational information and standardized protocols necessary for researchers to perform such analyses. The use of reference data from structurally similar compounds can aid in the interpretation of newly acquired spectra. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to contribute to the collective scientific knowledge.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic compound belonging to the imidazole class, which is a core structure in many pharmaceuticals and functional materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the decomposition behavior is crucial for identifying potential degradation pathways and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not found in the reviewed literature, we can infer its likely thermal behavior and outline the necessary experimental protocols to determine it. Imidazole-based ionic liquids, for instance, are known for their relatively high thermal stability.

Postulated Thermal Behavior

Based on the general characteristics of imidazole rings and diethyl ester functional groups, the thermal decomposition of this compound is likely to proceed through the following stages:

  • Initial Degradation: The decomposition would likely initiate at the ester side chains, which are generally more susceptible to thermal stress than the aromatic imidazole core. This could involve the elimination of ethylene to form the corresponding carboxylic acids.

  • Decarboxylation: Following the initial ester degradation, the resulting dicarboxylic acid would be prone to decarboxylation at elevated temperatures.

  • Ring Decomposition: The imidazole ring itself is expected to be the most thermally stable part of the molecule and would decompose at higher temperatures, potentially leading to the formation of various smaller gaseous products.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an essential technique for measuring the thermal stability of a material by monitoring the change in mass as a function of temperature in a controlled atmosphere.[1]

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

  • Methodology:

    • A small sample of this compound (typically 4-8 mg) is placed in a high-purity alumina crucible.[1]

    • The crucible is placed on a sensitive microbalance within the TGA furnace.

    • The furnace is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C or higher) at a constant heating rate (e.g., 5 °C/min).[1]

    • The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[1]

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events.

3.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2]

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[3]

  • Methodology:

    • A small, precisely weighed sample (typically 5 mg) of the compound is hermetically sealed in a high-pressure crucible.[3]

    • An empty, sealed crucible is used as a reference.

    • Both the sample and reference crucibles are placed in the DSC cell and heated at a constant rate (e.g., 5 °C/min).[3]

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the exothermic peak provides information on the start of decomposition.[3]

Data Presentation

While no specific quantitative data for this compound is available, the results from the proposed TGA and DSC experiments would typically be summarized as shown in the hypothetical tables below.

Table 1: Hypothetical TGA Data for this compound

ParameterValue (°C)
Tonset (5% mass loss)To be determined
Tpeak (Maximum decomposition rate)To be determined
Final Residue (%)To be determined

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTo be determinedTo be determinedTo be determined
DecompositionTo be determinedTo be determinedTo be determined

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate Purification Purification and Characterization (NMR, MS) Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_Data Determine Decomposition Temperatures and Mass Loss TGA->TGA_Data DSC_Data Identify Melting Point and Decomposition Enthalpy DSC->DSC_Data Stability_Assessment Overall Thermal Stability and Hazard Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Experimental workflow for the thermal analysis of a chemical compound.

Conclusion and Future Work

A thorough understanding of the thermal stability and decomposition of this compound is essential for its potential applications in pharmaceuticals and materials science. Although direct experimental data is currently lacking, this guide outlines the standard methodologies and expected outcomes of a comprehensive thermal analysis.

Future research should focus on performing the described TGA and DSC experiments to obtain precise quantitative data. Furthermore, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the gaseous products evolved during decomposition, thereby elucidating the precise decomposition mechanism. Such studies will provide the critical data needed to ensure the safe and effective use of this compound in its intended applications.

References

Technical Guide: Synthesis and Characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate (CAS No. 1210-92-0), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.

Introduction

This compound is a substituted imidazole derivative with a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol . The presence of two ester functionalities and a methylated imidazole core makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide details a reliable method for its preparation and the analytical techniques for its structural confirmation.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the N-methylation of the corresponding unsubstituted imidazole, Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent and a suitable base to deprotonate the imidazole nitrogen.

Proposed Synthetic Pathway

Synthesis of this compound cluster_reactants Reactants cluster_product Product A Diethyl 1H-imidazole-4,5-dicarboxylate Reaction A->Reaction B Methylating Agent (e.g., Methyl Iodide) B->Reaction C Base (e.g., NaH) C->Reaction D Solvent (e.g., THF) D->Reaction E This compound Reaction->E

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of imidazole derivatives.

Materials:

  • Diethyl 1H-imidazole-4,5-dicarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) dropwise via a syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Characterization Data

The following table summarizes the expected characterization data for this compound. These values are predicted based on the analysis of structurally similar compounds.

Property Expected Value
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
Appearance White to off-white solid or oil
Melting Point Not available; likely a low-melting solid or oil at room temperature.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.7 (s, 1H, imidazole C2-H), 4.3-4.4 (q, 4H, 2 x -OCH₂CH₃), 3.9 (s, 3H, N-CH₃), 1.3-1.4 (t, 6H, 2 x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~135 (imidazole C4/C5), ~125 (imidazole C4/C5), ~61 (-OCH₂CH₃), ~35 (N-CH₃), ~14 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1540 (C=N stretch), ~1250 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 227.1 [M+H]⁺, 249.1 [M+Na]⁺

Experimental Workflow and Logic

The overall process from starting materials to the fully characterized product follows a logical workflow.

Experimental Workflow Start Start: Procure Reactants Synthesis Synthesis: N-methylation Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Final Product: Pure this compound Characterization->Final

Caption: General workflow for the synthesis and characterization.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed N-methylation route offers a straightforward approach to obtaining this valuable chemical intermediate. The provided characterization data, while predictive, serves as a reliable reference for researchers engaged in the synthesis and application of this and related imidazole derivatives. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

discovery and history of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 1-Methylimidazole-4,5-dicarboxylate, a heterocyclic compound of interest in synthetic organic chemistry. While historical details regarding its initial discovery are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties. A plausible experimental protocol for its synthesis, based on established methods for N-alkylation of imidazole derivatives, is presented. This guide is intended to serve as a foundational resource for researchers utilizing or investigating this compound in synthetic and medicinal chemistry applications.

Introduction

This compound (CAS No. 1210-92-0) is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in numerous biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in the synthesis of novel chemical entities. This guide focuses on the available technical data for this compound, including its synthesis, physical properties, and spectral data.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical suppliers and databases.

PropertyValueReference
CAS Number 1210-92-0[1]
Molecular Formula C₁₀H₁₄N₂O₄[1]
Molecular Weight 226.23 g/mol [1]
Synonyms Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester[1]

Synthesis

Proposed Synthetic Pathway: N-Alkylation of Diethyl 1H-imidazole-4,5-dicarboxylate

The synthesis of this compound can be logically achieved through the methylation of Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the imidazole nitrogen.

Synthesis_Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Diethyl 1H-imidazole-4,5-dicarboxylate Diethyl 1H-imidazole-4,5-dicarboxylate C₉H₁₂N₂O₄ Product This compound C₁₀H₁₄N₂O₄ Diethyl 1H-imidazole-4,5-dicarboxylate->Product Methylating Agent Methylating Agent e.g., Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) Methylating Agent->Product Base Base e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) Base->Product Solvent Solvent e.g., DMF or Acetonitrile Solvent->Product

Caption: Proposed synthesis via N-alkylation.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

Materials:

  • Diethyl 1H-imidazole-4,5-dicarboxylate

  • Methyl Iodide (or Dimethyl Sulfate)

  • Sodium Hydride (or Potassium Carbonate)

  • Anhydrous Dimethylformamide (DMF) (or Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

No experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. Predicted spectral data for the related compound, 1-methylimidazole, is available in public databases and may offer some comparative insight.

Applications and Biological Activity

The search of scientific literature and chemical databases did not yield specific information on the applications or biological activity of this compound. Given its structure as a substituted imidazole, it holds potential as a building block in the synthesis of pharmacologically active compounds. Imidazole derivatives are known to exhibit a wide range of biological activities.

Conclusion

This compound is a commercially available chemical intermediate. While its specific history and detailed characterization are not widely published, its synthesis can be reasonably achieved through standard N-alkylation procedures. This guide provides a summary of its known properties and a plausible synthetic route to aid researchers in their work with this compound. Further research is needed to fully characterize this molecule and explore its potential applications.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Imidazole Ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the imidazole ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of imidazole chemistry and documented reactions of structurally similar compounds. This guide covers key reaction types including electrophilic substitution, reactions of the ester functionalities, and potential cycloaddition reactions. Detailed experimental protocols, derived from analogous systems, are provided to serve as a foundational methodology for future research. Quantitative data from related compounds are summarized in tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for researchers in organic synthesis and drug development.

Introduction

This compound is a polysubstituted imidazole derivative with significant potential as a building block in medicinal chemistry and materials science. The imidazole core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of two diethyl ester groups and an N-methyl substituent on the imidazole ring of the title compound imparts a unique electronic and steric profile, influencing its reactivity and potential for further functionalization. Understanding the chemical behavior of this molecule is crucial for its effective utilization in the synthesis of novel compounds with desired properties. This guide aims to provide a detailed exploration of its predicted chemical reactivity, offering a valuable resource for scientists working with this and related imidazole derivatives.

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the interplay of the electron-rich imidazole ring and the electron-withdrawing diethyl ester groups at the C4 and C5 positions. The N-methyl group at position 1 prevents tautomerism and directs the reactivity of the ring.

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The most probable site for electrophilic substitution on the 1-methylimidazole ring is the C2 position, which is the most electron-rich carbon. However, the presence of two electron-withdrawing ester groups at C4 and C5 deactivates the ring towards electrophilic substitution. Despite this deactivation, reactions with potent electrophiles are expected to proceed at the C2 position.

Direct bromination of this compound at the C2 position is anticipated. Based on procedures for similar imidazole derivatives, a potential method would involve the use of a brominating agent such as N-Bromosuccinimide (NBS).

Table 1: Predicted Reaction Conditions for Bromination

ReagentSolventCatalystTemperaturePredicted Product
N-Bromosuccinimide (NBS)AcetonitrilePerchloric acid (catalytic)Room TemperatureDiethyl 2-bromo-1-methylimidazole-4,5-dicarboxylate

Experimental Protocol (Adapted from a similar system):

  • Dissolve this compound in acetonitrile.

  • Add a catalytic amount of perchloric acid.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

bromination reactant This compound product Diethyl 2-bromo-1-methylimidazole-4,5-dicarboxylate reactant->product Bromination at C2 reagents NBS, Acetonitrile Catalytic HClO4

Caption: Predicted bromination of this compound.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. It is plausible that this compound could undergo formylation at the C2 position to yield the corresponding aldehyde.

Table 2: Predicted Reaction Conditions for Vilsmeier-Haack Formylation

ReagentsSolventTemperatureWork-upPredicted Product
POCl3, DMFDichloromethane0 °C to refluxAqueous NaOAcDiethyl 2-formyl-1-methylimidazole-4,5-dicarboxylate

Experimental Protocol (General Procedure):

  • Cool a solution of dimethylformamide (DMF) in dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of this compound in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with an aqueous solution of sodium acetate.

  • Extract the product with dichloromethane.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.

vilsmeier_haack start This compound product Diethyl 2-formyl-1-methylimidazole-4,5-dicarboxylate start->product Formylation at C2 reagents 1. POCl3, DMF 2. Aqueous NaOAc

Caption: Predicted Vilsmeier-Haack formylation at the C2 position.

Reactions of the Ester Groups

The two diethyl ester groups at the C4 and C5 positions are susceptible to nucleophilic attack, leading to hydrolysis, reduction, or amidation.

Hydrolysis of the diethyl esters to the corresponding dicarboxylic acid can be achieved under basic conditions.

Table 3: Predicted Conditions for Alkaline Hydrolysis

ReagentSolventTemperaturePredicted Product
Potassium Hydroxide (KOH)Methanol/WaterRoom Temperature to Reflux1-Methylimidazole-4,5-dicarboxylic acid

Experimental Protocol (Adapted from a similar system):

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of potassium hydroxide.

  • Stir the mixture at room temperature or heat to reflux to ensure complete hydrolysis (monitor by TLC).

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

hydrolysis reactant This compound product 1-Methylimidazole-4,5-dicarboxylic acid reactant->product Ester Hydrolysis reagents KOH, MeOH/H2O reduction start This compound product (1-Methyl-1H-imidazole-4,5-diyl)dimethanol start->product Ester Reduction reagents 1. LiAlH4, THF 2. Fieser Work-up

Unlocking the Potential of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research applications of Diethyl 1-Methylimidazole-4,5-dicarboxylate. This versatile heterocyclic compound, belonging to the imidazole dicarboxylate family, presents a promising scaffold for investigations in medicinal chemistry, materials science, and catalysis.

Core Compound Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₄N₂O₄
Molecular Weight 226.23 g/mol
CAS Number 1210-92-0
Structure Imidazole ring with methyl group at N1 and two ethyl carboxylate groups at C4 and C5

Potential Research Areas and Methodologies

Based on the known reactivity and biological activity of structurally related imidazole derivatives, several key research avenues for this compound are proposed.

Anticancer Drug Discovery

The imidazole core is a common feature in numerous anticancer agents.[1][2][3][4] Derivatives of imidazole have been shown to target various pathways and proteins implicated in cancer progression.[1][4] A primary area of investigation for this compound would be its cytotoxic effects on various cancer cell lines.

cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) IC50->Signaling_Pathway Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

Caption: Workflow for Anticancer Evaluation.

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]

While specific IC₅₀ values for this compound are not yet publicly available, the following table presents data for other imidazole derivatives to illustrate the potential potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
IPM714 (an imidazole phenanthroline derivative)HCT1161.74[5]
IPM714 (an imidazole phenanthroline derivative)SW4802.0[5]
A dehydroabietylamine imidazole derivative (L²)MCF-70.75[6]
A dehydroabietylamine imidazole derivative (L¹)A5491.85[6]
Antimicrobial Drug Discovery

Imidazole-containing compounds are the cornerstone of many antifungal and antibacterial therapies.[2][7] The exploration of this compound as a novel antimicrobial agent is a logical and promising research direction.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Specific MIC values for this compound are not currently available. The table below shows representative MIC values for other imidazole-containing compounds.

CompoundMicroorganismMIC (µg/mL)Reference
Aromatic amidine derivative of benzimidazoleMRSA0.39-1.56[9]
9-(4-(Imidazol-1-yl)butyl)-9H-carbazoleS. aureus1-64[8]
Synthesis of Metal-Organic Frameworks (MOFs)

Imidazole-4,5-dicarboxylic acid and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) due to the presence of both nitrogen and oxygen donor atoms. These materials have potential applications in gas storage, separation, and catalysis.

cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization Reactants This compound + Metal Salt (e.g., Zn(NO₃)₂) + Solvent (e.g., DMF) Heating Heating in a Sealed Vessel Reactants->Heating Crystals Formation of MOF Crystals Heating->Crystals PXRD Powder X-ray Diffraction (PXRD) Crystals->PXRD TGA Thermogravimetric Analysis (TGA) Crystals->TGA Gas_Sorption Gas Sorption Analysis Crystals->Gas_Sorption

Caption: General Workflow for MOF Synthesis and Characterization.

  • Reactant Mixture: In a glass vial, combine this compound, a metal salt (e.g., zinc nitrate, copper acetate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diethylformamide (DEF).

  • Solvothermal Reaction: Seal the vial and place it in an oven. Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.

  • Crystal Isolation: After cooling to room temperature, single crystals of the MOF should be present. Isolate the crystals by decanting the solvent.

  • Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The solvent molecules within the pores of the MOF can then be removed by heating under vacuum or by solvent exchange followed by supercritical drying to "activate" the material for gas sorption experiments.

Potential Signaling Pathway Involvement: TGF-β

In the context of cancer, many small molecule inhibitors, including those with heterocyclic scaffolds, exert their effects by modulating key signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[10][11][12] While direct evidence for this compound is pending, its potential to modulate this pathway warrants investigation.

TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription Regulation Compound Diethyl 1-Methylimidazole -4,5-dicarboxylate (Hypothetical Target) Compound->TBRI Inhibition?

Caption: Hypothetical Inhibition of the TGF-β Signaling Pathway.

Synthesis of this compound

Adapted Synthesis Protocol for a Related Compound: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[14]

This protocol can be modified by using the corresponding amidine for the desired 2-substituent.

  • Preparation of Diethyl 2-chloro-3-oxosuccinate: Sodium metal is dissolved in ethanol and cooled. Diethyl oxalate and then ethyl chloroacetate are added dropwise. After stirring, the mixture is concentrated, and the resulting salt is dissolved in water and acidified to yield diethyl 2-chloro-3-oxosuccinate.[13]

  • Condensation Reaction: The appropriate amidinium chloride (for the 2-propyl analog, butyramidinium chloride is used) is dissolved in absolute ethanol with triethylamine. Diethyl 2-chloro-3-oxosuccinate is added, and the reaction is stirred and heated.[13]

  • Workup and Purification: The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[13]

Conclusion

This compound is a compound with significant untapped research potential. Its structural similarity to known bioactive molecules and versatile chemical functionality make it an attractive candidate for investigation in anticancer and antimicrobial drug discovery. Furthermore, its utility as a ligand in the rapidly expanding field of metal-organic frameworks opens up exciting avenues in materials science. This guide provides a foundational framework of potential research directions and detailed experimental protocols to facilitate the exploration of this promising chemical entity. Further research is warranted to elucidate the specific biological activities and material properties of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Diethyl 1-Methylimidazole-4,5-dicarboxylate. The imidazole-4,5-dicarboxylate scaffold is a key building block in medicinal chemistry, forming the core of various therapeutic agents, including antiviral and anticancer drugs.

Introduction

This compound is a versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its two ester functionalities allow for straightforward chemical modifications, such as hydrolysis and amidation, to generate libraries of compounds for drug discovery. The imidazole core is a well-established pharmacophore, known to interact with various biological targets. This document outlines the synthesis of key intermediates and their potential applications in drug development. Imidazole derivatives are known to have a broad spectrum of biological activities, making them attractive for pharmaceutical research.[1][2]

Key Synthetic Transformations

The primary synthetic route to diversify this compound involves initial hydrolysis to the corresponding dicarboxylic acid, followed by amidation to produce various dicarboxamides. These dicarboxamides have shown promise as antiviral agents.

Hydrolysis of this compound

The first step in utilizing this compound is often the hydrolysis of the diethyl ester to form 1-Methylimidazole-4,5-dicarboxylic acid. This dicarboxylic acid is a crucial intermediate for subsequent reactions, such as amidation.[1]

Experimental Protocol: Synthesis of 1-Methylimidazole-4,5-dicarboxylic acid

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide to the flask.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The resulting precipitate, 1-Methylimidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 1-Methylimidazole-4,5-dicarboxamides as Antiviral Agents

Imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against dengue virus (DENV) and yellow fever virus (YFV).[3][4] These compounds can be prepared by coupling 1-Methylimidazole-4,5-dicarboxylic acid with various amines.

Experimental Protocol: General Procedure for the Synthesis of 1-Methylimidazole-4,5-dicarboxamides

  • Materials:

    • 1-Methylimidazole-4,5-dicarboxylic acid

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

    • A primary or secondary amine

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

    • Triethylamine (TEA) or another suitable base

  • Procedure (via acid chloride):

    • Suspend 1-Methylimidazole-4,5-dicarboxylic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude diacyl chloride.

    • Dissolve the diacyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

    • Add the amine solution dropwise to the diacyl chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-Methylimidazole-4,5-dicarboxamide.

One derivative, in particular, showed potent inhibitory activity against DENV in Vero cells with an EC₅₀ of 1.93 μM, while another exhibited antiviral activity against YFV with an EC₅₀ of 1.85 μM.[3][4]

Data Presentation

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Product
Hydrolysis This compoundNaOH, HClEthanol/WaterReflux4-61-Methylimidazole-4,5-dicarboxylic acid
Amidation 1-Methylimidazole-4,5-dicarboxylic acidSOCl₂, Amine, TEADCM0 to RT12-161-Methylimidazole-4,5-dicarboxamide

Mandatory Visualizations

Synthesis_Workflow Start This compound Intermediate1 1-Methylimidazole-4,5-dicarboxylic acid Start->Intermediate1  Hydrolysis (NaOH, H₂O/EtOH) Final_Product 1-Methylimidazole-4,5-dicarboxamide (Antiviral Intermediate) Intermediate1->Final_Product  Amidation (SOCl₂, Amine)

Caption: Synthetic workflow for antiviral intermediates.

Broader Applications in Drug Discovery

The 1-methylimidazole-4,5-dicarboxylate scaffold is not limited to antiviral agents. Its structural similarity to purines makes it a candidate for the development of various kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] Imidazole-based compounds have been investigated as inhibitors of CDKs, and as potential anticancer agents targeting various cell lines.[6][7][8] The synthesis of fused imidazoquinoline compounds has also been reported for their anti-cancer activity.[9]

Logical_Relationships cluster_Applications Potential Pharmaceutical Intermediates Start Diethyl 1-Methylimidazole- 4,5-dicarboxylate Core 1-Methylimidazole- 4,5-dicarboxylic Acid / Dicarboxamide Scaffold Start->Core Chemical Modification Antiviral Antiviral Agents (e.g., Dengue, Yellow Fever) Core->Antiviral Leads to Anticancer Anticancer Agents Core->Anticancer Leads to Kinase_Inhibitors Kinase Inhibitors (e.g., CDK) Core->Kinase_Inhibitors Leads to

Caption: Potential applications in drug discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The straightforward conversion to dicarboxylic acids and dicarboxamides provides a robust platform for generating compound libraries for screening against various diseases, with demonstrated success in the discovery of potent antiviral agents. Further exploration of this scaffold is warranted for the development of novel therapeutics in oncology and other areas of medicine.

References

Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1-methylimidazole-4,5-dicarboxylate is a functionalized heterocyclic compound that holds potential as a versatile building block in the synthesis of more complex molecules. The presence of two reactive ester groups on the imidazole core, a scaffold known for its prevalence in biologically active compounds, makes it an attractive starting material for the construction of diverse molecular architectures. This document provides an overview of its potential applications and outlines generalized protocols for its transformation into various derivatives, based on analogous reactions of similar imidazole compounds.

The imidazole ring is a fundamental component of many pharmaceuticals, agrochemicals, and materials. The unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding and coordination complexes contribute to the wide range of biological activities observed in imidazole-containing molecules. The strategic placement of two diethyl ester groups at the 4 and 5 positions of the 1-methylimidazole core in this compound offers multiple avenues for synthetic diversification.

Core Applications

While specific documented applications of this compound are limited in publicly available literature, its structure suggests its utility in several key areas of organic synthesis, primarily through the transformation of its ester functionalities. These transformations can lead to a variety of derivatives with potential applications in medicinal chemistry and materials science.

A significant analogous application is found in the synthesis of the antihypertensive drug Olmesartan, where a similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, serves as a key intermediate.[1][2] The reactions performed on this analogue, such as Grignard reactions, provide a strong basis for the potential transformations of this compound.

The primary synthetic pathways leveraging this building block would involve:

  • Modification of the Ester Groups:

    • Amidation: Conversion of the esters to amides to introduce new functional groups and build complexity.

    • Reduction: Reduction of the esters to corresponding alcohols, which can be further functionalized.

    • Hydrolysis: Saponification of the esters to the corresponding dicarboxylic acid, which can serve as a ligand or be used in subsequent coupling reactions.

    • Grignard Reaction: Reaction with organometallic reagents to introduce alkyl or aryl groups and form tertiary alcohols.

  • Cyclocondensation Reactions: Utilizing the imidazole nitrogen and a modified ester group to form fused heterocyclic systems.

Experimental Protocols

The following protocols are generalized procedures based on known transformations of similar imidazole dicarboxylates. Researchers should optimize these conditions for this compound.

Synthesis of Imidazole-4,5-dicarboxamides

This protocol describes the conversion of the diethyl ester to the corresponding diamide by reaction with an amine.

Experimental Workflow:

G start Dissolve this compound and excess amine in a suitable solvent reaction Heat the reaction mixture (e.g., reflux) start->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Cool to room temperature and remove solvent monitor->workup purification Purify the crude product by crystallization or chromatography workup->purification product Obtain the corresponding Imidazole-4,5-dicarboxamide purification->product

Caption: General workflow for the amidation of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF or toluene).

  • Add the desired primary or secondary amine (2.2 - 5.0 eq.). The excess amine can also serve as the solvent in some cases.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Hypothetical):

AmineSolventTemperature (°C)Time (h)Yield (%)
Ammonia (aq)Methanol801285
BenzylamineToluene1102478
PiperidineNeat100892
Reduction to 1-Methyl-4,5-bis(hydroxymethyl)imidazole

This protocol outlines the reduction of the ester groups to primary alcohols using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Workflow:

G start Suspend LiAlH4 in an anhydrous ether solvent (e.g., THF, Diethyl ether) addition Add a solution of this compound dropwise at 0 °C start->addition reaction Stir at room temperature addition->reaction monitor Monitor reaction progress by TLC reaction->monitor quench Quench the reaction carefully with water and aqueous NaOH monitor->quench filtration Filter the resulting suspension quench->filtration extraction Extract the filtrate with an organic solvent filtration->extraction purification Purify the product by chromatography extraction->purification product Obtain 1-Methyl-4,5-bis(hydroxymethyl)imidazole purification->product

Caption: Workflow for the reduction of this compound.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LAH) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH4THF0 to RT480
NaBH4/LiClEthanolReflux1265
Grignard Reaction for the Synthesis of Tertiary Alcohols

This protocol is adapted from the synthesis of an Olmesartan intermediate and describes the reaction of the diethyl ester with a Grignard reagent to form tertiary alcohols.[1]

Experimental Workflow:

G start Prepare a solution of this compound in an anhydrous solvent (e.g., THF, CH2Cl2) addition Add the Grignard reagent (e.g., MeMgBr) dropwise at 0-10 °C under N2 start->addition reaction Stir at room temperature addition->reaction workup Quench with aqueous NH4Cl at 0 °C reaction->workup extraction Extract with an organic solvent (e.g., EtOAc) workup->extraction purification Purify the crude product extraction->purification product Obtain the corresponding tertiary alcohol purification->product

Caption: General workflow for the Grignard reaction on this compound.

Protocol:

  • To a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether) (4.0 - 6.0 eq.) in anhydrous THF at 0-10 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF or dichloromethane dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Based on Analogy):

Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)
MeMgBrTHF/CH2Cl20 to 151~80
PhMgBrTHF0 to RT2(Not reported)

Conclusion

This compound represents a promising, though currently underutilized, building block in organic synthesis. The presence of two modifiable ester groups on the biologically relevant imidazole scaffold provides a platform for the generation of a wide array of derivatives. The protocols outlined here, based on well-established transformations of analogous compounds, offer a starting point for researchers to explore the synthetic potential of this molecule. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel therapeutic agents and functional materials.

References

experimental protocol for N-alkylation of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of imidazole derivatives is a crucial transformation in medicinal chemistry, as the introduction of various alkyl groups on the imidazole ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, solubility, and metabolic stability. Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile scaffold, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. However, the presence of two electron-withdrawing carboxylate groups can influence the reactivity of the imidazole nitrogen, necessitating carefully optimized reaction conditions. This document provides a detailed experimental protocol for the N-alkylation of this compound.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. Due to the specific nature of the starting material, yields are expected to vary.[1]

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Ethyl iodideDBUDMF80-10024<50
2Benzyl bromideDBUDMF80-10024<50
3Methyl iodideNaHTHFrt - 5012Variable
4Propyl bromideK₂CO₃AcetonitrileReflux24-48Moderate

Experimental Protocols

This protocol outlines a general procedure for the N-alkylation of this compound. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen, after deprotonation by a base, attacks the electrophilic alkylating agent.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate gradient)

Procedure using DBU in DMF:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DBU (1.2 eq) to the solution at room temperature. Stir the mixture for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.[1]

Procedure using NaH in THF:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Imidazole Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated to 50 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Start reactants Add this compound and anhydrous solvent to flask start->reactants base Add Base (e.g., DBU or NaH) reactants->base alkylating_agent Add Alkylating Agent (R-X) base->alkylating_agent heat Heat and Stir (e.g., 80-100 °C or rt-50 °C) alkylating_agent->heat monitor Monitor by TLC heat->monitor workup Quench reaction and perform aqueous work-up monitor->workup extraction Extract with organic solvent workup->extraction dry Dry organic layer and remove solvent in vacuo extraction->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Diethyl 1-Methylimidazole-4,5-dicarboxylate as a versatile building block for the construction of various fused heterocyclic systems. The imidazole core is a privileged scaffold in medicinal chemistry, and its elaboration into more complex fused systems is of significant interest for the discovery of novel therapeutic agents.[1][2] This document outlines detailed protocols for the synthesis of several classes of fused imidazoles, presents key reaction data in a structured format, and illustrates the synthetic pathways for clarity.

Introduction to this compound as a Synthon

This compound is a highly functionalized imidazole derivative. The two adjacent ester groups at the 4- and 5-positions serve as reactive handles for the construction of new rings, making it an ideal starting material for the synthesis of fused heterocycles such as pyridazino[4,5-d]imidazoles, pyrimido[4,5-d]imidazoles, and other related systems. These fused bicyclic structures are found in numerous biologically active molecules and are considered important pharmacophores. The 1-methyl substitution on the imidazole ring provides metabolic stability and modulates the electronic properties of the heterocyclic system.

Application 1: Synthesis of 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazoles

The reaction of 1,2-dicarbonyl compounds with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyridazine and pyridazinone ring systems.[3] In this application, the vicinal diethyl ester groups of this compound undergo a condensation-cyclization reaction with hydrazine hydrate to yield the corresponding dihydropyridazino[4,5-d]imidazole-dione.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol, absolute

  • Acetic acid, glacial

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazole.

Illustrative Data
Starting MaterialReagentProductSolventReaction Time (h)Yield (%)Melting Point (°C)
This compoundHydrazine Hydrate1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazoleEthanol885>300

Synthetic Pathway

G Synthesis of Pyridazino[4,5-d]imidazoles A This compound C 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazole A->C Ethanol, Acetic Acid (cat.), Reflux B Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of a pyridazino[4,5-d]imidazole derivative.

Application 2: Synthesis of 1-Methylpyrimido[4,5-d]imidazole-2,4(1H,3H)-diones and their Thio-analogues

The condensation of β-dicarbonyl compounds with urea or thiourea is a well-established route to pyrimidine and pyrimidinethione derivatives, famously known as the Biginelli reaction and its variations.[4] This approach can be adapted for the synthesis of fused pyrimido[4,5-d]imidazoles from this compound.

Experimental Protocol

Materials:

  • This compound

  • Urea or Thiourea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add urea or thiourea (1.1 eq) and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 10-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent (e.g., dimethylformamide/water).

Illustrative Data
Starting MaterialReagentProductBaseSolventYield (%)
This compoundUrea1-Methylpyrimido[4,5-d]imidazole-2,4(1H,3H)-dioneSodium EthoxideEthanol78
This compoundThiourea1-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-d]imidazol-4(1H)-oneSodium EthoxideEthanol82

Synthetic Pathway

G Synthesis of Pyrimido[4,5-d]imidazoles A This compound C 1-Methylpyrimido[4,5-d]imidazole-2,4(1H,3H)-dione or Thio-analogue A->C Sodium Ethoxide, Ethanol, Reflux B Urea or Thiourea

Caption: General scheme for the synthesis of pyrimido[4,5-d]imidazole derivatives.

Application 3: Synthesis of Fused Purine Analogs

The Traube purine synthesis is a classical method for constructing the purine ring system from pyrimidine precursors.[5] A similar strategy can be envisioned starting from a suitably functionalized imidazole. By converting the ester groups of this compound into amino or amido functionalities, subsequent cyclization can lead to purine-like structures. This application note outlines a hypothetical two-step synthesis of a 1-methyl-1,5-dihydro-4H-imidazo[4,5-d][5][6][7]triazin-4-one, a purine analog.

Experimental Protocol

Step 1: Synthesis of Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate

This step is based on known procedures for the selective hydrolysis and amidation of one ester group, followed by a Hofmann rearrangement or a Curtius rearrangement of the corresponding carboxylic acid. A more direct, albeit challenging, approach would be selective ammonolysis.

Step 2: Diazotization and Cyclization

Materials:

  • Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate

  • Sodium nitrite

  • Hydrochloric acid

  • Standard laboratory glassware suitable for low-temperature reactions

Procedure:

  • Dissolve Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • The cyclized product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Illustrative Data
IntermediateReagentProductSolventTemperature (°C)Yield (%)
Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylateSodium NitriteEthyl 1-methyl-4-oxo-4,5-dihydro-1H-imidazo[4,5-d][5][6][7]triazine-6-carboxylateWater/HCl0-570

Synthetic Pathway

G Synthesis of a Purine Analog A This compound B Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate A->B Multi-step functional group transformation C Ethyl 1-methyl-4-oxo-4,5-dihydro-1H-imidazo[4,5-d][1,2,3]triazine-6-carboxylate B->C 1. NaNO2, HCl, 0-5 °C 2. Cyclization

Caption: Proposed pathway for the synthesis of a fused purine analog.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds of medicinal interest. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel pyridazino[4,5-d]imidazoles, pyrimido[4,5-d]imidazoles, and purine analogs. The straightforward nature of these condensation and cyclization reactions, coupled with the potential for biological activity in the resulting fused systems, makes this an attractive area for further investigation in drug discovery and development.

References

Application Notes and Protocols: Reaction of Diethyl 1-Methylimidazole-4,5-dicarboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically leading to the formation of tertiary alcohols. Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile heterocyclic building block, and its reaction with Grignard reagents opens avenues for the synthesis of a variety of substituted imidazole derivatives. These products, featuring tertiary alcohol functionalities, are of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with imidazole scaffolds.

This document provides detailed application notes on the chemoselectivity of this reaction and experimental protocols for the synthesis of 1-methyl-4,5-bis(dialkyl/diaryl-hydroxymethyl)imidazoles.

Reaction Mechanism and Chemoselectivity

The reaction of a Grignard reagent with an ester proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, forming a ketone. A second equivalent of the Grignard reagent then rapidly adds to the more reactive ketone intermediate to form a second tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol.

In the case of this compound, the presence of two ester groups raises the question of chemoselectivity. While the general mechanism suggests that both ester groups would react with an excess of the Grignard reagent to yield a di-tertiary alcohol, studies on similar heterocyclic dicarboxylates have shown that mono-addition can be achieved. For instance, the reaction of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide has been shown to selectively yield the mono-tertiary alcohol product, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[1] This suggests that the electronic properties of the imidazole ring and steric factors can influence the reactivity of the second ester group after the first has reacted.

However, with a sufficient excess of a reactive Grignard reagent, it is anticipated that the reaction will proceed to the di-tertiary alcohol. The protocols provided below are for the synthesis of the di-tertiary alcohol products.

Data Presentation

The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various Grignard reagents, based on the reaction of a similar substrate and general principles of Grignard reactions.[1]

Grignard Reagent (R-MgX)R GroupExpected ProductHypothetical Yield (%)
Methylmagnesium Bromide (CH₃MgBr)Methyl1-Methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole80-90
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl1-Methyl-4,5-bis(1-hydroxy-1-ethylpropyl)imidazole75-85
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl1-Methyl-4,5-bis(diphenylhydroxymethyl)imidazole70-80
Isopropylmagnesium Chloride ((CH₃)₂CHMgCl)Isopropyl1-Methyl-4,5-bis(1-hydroxy-1,2-dimethylpropyl)imidazole60-70

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Grignard reagents are sensitive to moisture and air. Handle them with appropriate care.

Protocol 1: Synthesis of 1-Methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole

This protocol is adapted from the reaction of a similar substrate, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, with methylmagnesium bromide.[1]

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (4.4 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x ).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole.

Protocol 2: General Procedure for the Reaction with Other Grignard Reagents (e.g., Phenylmagnesium Bromide)

This is a generalized protocol based on standard Grignard reaction procedures.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M solution in diethyl ether) (4.4 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (4.4 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x ).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired di-tertiary alcohol.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product start_ester This compound reaction_conditions Anhydrous THF Inert Atmosphere (N2) 0 °C to Room Temperature start_ester->reaction_conditions start_grignard Grignard Reagent (R-MgX) start_grignard->reaction_conditions workup 1. Quench (aq. NH4Cl or HCl) 2. Extraction (EtOAc) 3. Drying and Concentration reaction_conditions->workup Reaction purification Column Chromatography workup->purification Crude Product product 1-Methyl-4,5-bis(dialkyl/diaryl-hydroxymethyl)imidazole purification->product Purified Product

Caption: Experimental workflow for the synthesis of di-tertiary alcohols.

Signaling Pathway Analogy: Grignard Reaction Mechanism

Grignard_Mechanism ester Ester Carbonyl tetrahedral1 Tetrahedral Intermediate 1 ester->tetrahedral1 Nucleophilic Attack grignard1 First Grignard (R-MgX) grignard1->tetrahedral1 ketone Ketone Intermediate tetrahedral1->ketone Elimination of -OEt tetrahedral2 Tetrahedral Intermediate 2 ketone->tetrahedral2 Nucleophilic Attack grignard2 Second Grignard (R-MgX) grignard2->tetrahedral2 product Tertiary Alcohol tetrahedral2->product Protonation workup Acidic Workup (H3O+) workup->product

Caption: Stepwise mechanism of Grignard reaction with an ester.

References

Application of Diethyl 1-Methylimidazole-4,5-dicarboxylate in Agrochemical Synthesis: A Gateway to Novel Fungicides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile heterocyclic compound that holds significant potential as a scaffold in the synthesis of novel agrochemicals. While direct applications in commercial agrochemicals are not extensively documented, its structural features, particularly the reactive diethyl ester functionalities, provide a facile entry into a diverse range of derivatives with potential fungicidal and herbicidal activities. The imidazole core is a well-established pharmacophore in numerous bioactive molecules, including agrochemicals, suggesting that derivatives of this compound are promising candidates for the development of new crop protection agents.

This document provides detailed application notes and protocols for the derivatization of this compound into classes of compounds with potential agrochemical utility, based on analogous transformations of similar imidazole scaffolds.

Application Notes

The primary application of this compound in agrochemical synthesis lies in its conversion to a variety of N-substituted imidazole-4,5-dicarboxamides. The ester groups at the 4 and 5 positions of the imidazole ring can be readily transformed into amide functionalities by reaction with a wide range of primary and secondary amines. This derivatization is key to unlocking the potential bioactivity of the scaffold.

Potential Agrochemical Activities:

  • Fungicidal Activity: Imidazole-based compounds are known to be effective fungicides, often acting as inhibitors of sterol biosynthesis in fungi. The dicarboxamide derivatives of the 1-methylimidazole scaffold are structurally analogous to known fungicides and are anticipated to exhibit activity against a range of plant pathogenic fungi. For instance, N-cyano-1H-imidazole-4-carboxamide derivatives have shown good fungicidal activity against Rhizoctonia solani[1].

  • Herbicidal Activity: Certain imidazole derivatives have been explored as herbicides. The structural diversity achievable through the synthesis of dicarboxamides from this compound allows for the generation of a library of compounds that can be screened for herbicidal activity against various weed species.

Key Advantages for Agrochemical Research:

  • Structural Diversity: The reaction with a vast array of commercially available amines allows for the creation of a large and diverse library of dicarboxamide derivatives for high-throughput screening.

  • Tunable Physicochemical Properties: The nature of the substituent on the amide nitrogen can be varied to fine-tune the solubility, lipophilicity, and other physicochemical properties of the final compounds, which is crucial for their uptake and translocation in plants and their interaction with the target site.

  • Synthetic Accessibility: The conversion of the diethyl ester to dicarboxamides is a straightforward and well-established chemical transformation.

Experimental Protocols

The following are generalized protocols for the synthesis of imidazole-4,5-dicarboxamide derivatives from this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Synthesis of Symmetrical N,N'-Disubstituted 1-Methylimidazole-4,5-dicarboxamides

This protocol describes the direct amidation of this compound with a primary or secondary amine to yield symmetrical dicarboxamides.

Reaction Scheme:

Caption: Synthesis of Symmetrical Dicarboxamides.

Synthesis_of_Asymmetrical_Dicarboxamides cluster_step1 Step 1: Selective Hydrolysis cluster_step2 Step 2: First Amidation cluster_step3 Step 3: Saponification & Second Amidation start This compound intermediate 1-Methyl-5-(ethoxycarbonyl) -1H-imidazole-4-carboxylic acid start->intermediate EtOH/H2O, RT reagent1 + 1 eq. NaOH reagent1->intermediate product1 Monoamide Monoester intermediate->product1 reagent2 + R1R2NH, Coupling Agent reagent2->product1 final_product Asymmetrical N4,N5-Disubstituted -1-methylimidazole-4,5-dicarboxamide product1->final_product reagent3 1. NaOH 2. R3R4NH, Coupling Agent reagent3->final_product

Caption: Stepwise Synthesis of Asymmetrical Dicarboxamides.

References

Application Notes and Protocols for the Development of Antifungal Agents Using Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of Diethyl 1-Methylimidazole-4,5-dicarboxylate as a potential antifungal agent. Imidazole derivatives are a well-established class of antifungal compounds that function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating the antifungal efficacy of the target compound. While specific antifungal activity data for this compound is not currently available in the public domain, the provided protocols and illustrative data offer a robust starting point for its evaluation.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents.[4] Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[5] Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[2][5] The disruption of ergosterol biosynthesis alters the integrity and fluidity of the fungal cell membrane, leading to cell growth inhibition and death.[2][3] this compound, a member of the imidazole family, presents a scaffold for the development of new antifungal drugs. This document provides the necessary protocols to explore its potential.

Synthesis of this compound

A general method for the synthesis of similar imidazole dicarboxylates involves the esterification of the corresponding dicarboxylic acid. The synthesis of this compound can be adapted from the synthesis of related compounds, such as Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane, three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Proposed Mechanism of Action

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis.[1][2][3] This pathway is a critical target for antifungal drug development due to its presence in fungi and absence in mammals.

Ergosterol Biosynthesis Pathway and Inhibition by Imidazoles cluster_pathway Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Altered Permeability) Ergosterol->Membrane Imidazole Diethyl 1-Methylimidazole- 4,5-dicarboxylate Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Broth Microdilution Workflow start Start prep_compound Prepare Stock Solution of Diethyl 1-Methylimidazole- 4,5-dicarboxylate start->prep_compound serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) to 0.5 McFarland Standard prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of novel anticancer compounds derived from Diethyl 1-Methylimidazole-4,5-dicarboxylate. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3] This application note outlines a proposed synthetic route to a series of N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides, their quantitative evaluation for antiproliferative activity, and the relevant experimental protocols.

The design of these compounds is based on the hypothesis that the imidazole-4,5-dicarboxamide scaffold can mimic the structure of purines, potentially enabling them to act as inhibitors of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[1]

Proposed Synthetic Pathway

The synthesis of the target N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides from this compound is a two-step process. The first step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. The second step is the amidation of the dicarboxylic acid with various primary amines to yield the desired dicarboxamides.

Synthetic_Workflow start_material Diethyl 1-Methylimidazole- 4,5-dicarboxylate intermediate 1-Methylimidazole- 4,5-dicarboxylic Acid start_material->intermediate Step 1: Hydrolysis (e.g., NaOH, H2O/EtOH) product N,N'-disubstituted 1-Methylimidazole- 4,5-dicarboxamides intermediate->product Step 2: Amidation (e.g., R-NH2, Coupling Agent)

Caption: Proposed synthetic workflow for the synthesis of N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides.

Experimental Protocols

Protocol 1: Synthesis of N,N'-disubstituted 1-Methylimidazole-4,5-dicarboxamides

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate, 1-Methylimidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N,N'-disubstituted 1-Methylimidazole-4,5-dicarboxamides

  • Suspend 1-Methylimidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (2.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the diacyl chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired primary amine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamide.

Protocol 2: In Vitro Antiproliferative Activity Assay (MTS Assay)

This protocol is adapted from the methodology used for evaluating the antiproliferative activity of imidazole-4,5-dicarboxamides against the HL-60 human leukemia cell line.[1]

Biological_Assay_Workflow cell_seeding Seed HL-60 cells in 96-well plates compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation mts_addition Add MTS reagent to each well incubation->mts_addition incubation_mts Incubate for 1-4 hours mts_addition->incubation_mts measurement Measure absorbance at 490 nm incubation_mts->measurement data_analysis Calculate IC50 values measurement->data_analysis

Caption: Experimental workflow for the in vitro anticancer activity screening using the MTS assay.

Materials:

  • HL-60 (human promyelocytic leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours of cell seeding, add 100 µL of the diluted test compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Following incubation, add 20 µL of MTS reagent to each well.

  • Incubate the plates for an additional 1-4 hours at 37 °C.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the antiproliferative activity of a series of N,N'-disubstituted imidazole-4,5-dicarboxamides against the HL-60 human leukemia cell line, as reported in the literature.[1]

Compound IDR (Substituent on Amide)IC50 (µM) against HL-60 cells[1]
1a n-Propyl10.0
1b Isopropyl6.3
1c n-Butyl5.0
1d Isobutyl2.5
1e Cyclopentyl2.5
1f Benzyl12.5
1g 4-Fluorobenzyl25.0
1h 4-Methoxybenzyl>25

Proposed Mechanism of Action

The structural similarity of imidazole-4,5-dicarboxamides to purines suggests that they may act as competitive inhibitors of ATP-binding sites in kinases.[1] A key target in cell cycle progression is Cyclin-Dependent Kinase 2 (Cdk2). Inhibition of Cdk2 would lead to cell cycle arrest at the G1/S transition, ultimately inducing apoptosis in cancer cells.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase CyclinE_Cdk2 Cyclin E / Cdk2 Complex G1->CyclinE_Cdk2 Activation at G1/S Transition G2 G2 Phase M M Phase Rb Rb Protein CyclinE_Cdk2->Rb Phosphorylates Apoptosis Apoptosis CyclinE_Cdk2->Apoptosis Inhibition leads to E2F E2F Transcription Factor Rb->E2F Inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates S_phase_genes->S Drives Entry into S Phase compound Imidazole-4,5-dicarboxamide (Proposed Inhibitor) compound->CyclinE_Cdk2 Inhibits

Caption: Proposed mechanism of action: Inhibition of the Cyclin E/Cdk2 complex by imidazole-4,5-dicarboxamides, leading to cell cycle arrest and apoptosis.

Conclusion

The conversion of this compound into a library of N,N'-disubstituted dicarboxamides represents a promising strategy for the development of novel anticancer agents. The provided protocols offer a clear pathway for the synthesis and in vitro evaluation of these compounds. The encouraging antiproliferative activities reported for analogous compounds warrant further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of this chemical class. Future studies could explore a wider range of amine substituents to optimize potency and selectivity, as well as investigate their effects on other cancer cell lines and kinase targets.

References

Application Note and Protocol for the Laboratory-Scale Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 1-methylimidazole-4,5-dicarboxylic acid, followed by its esterification. This application note includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the structural core of many pharmaceuticals. This compound is a multifunctional building block that can be utilized in the synthesis of more complex molecules, including potential enzyme inhibitors and novel ligands for metal-organic frameworks. The protocol outlined below describes a reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid via the methylation of imidazole-4,5-dicarboxylic acid.

  • Step 2: Fischer Esterification of 1-Methylimidazole-4,5-dicarboxylic Acid to yield the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid

This procedure details the N-methylation of commercially available imidazole-4,5-dicarboxylic acid.

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Methanol

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL three-necked round-bottom flask, dissolve imidazole-4,5-dicarboxylic acid in an aqueous solution of sodium hydroxide at room temperature.

  • Cool the resulting solution in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitate of 1-methylimidazole-4,5-dicarboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold methanol.

  • Dry the product under vacuum to yield a white to off-white solid.

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of the intermediate synthesized in Step 1.

Materials:

  • 1-Methylimidazole-4,5-dicarboxylic acid

  • Absolute ethanol (EtOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend 1-methylimidazole-4,5-dicarboxylic acid in absolute ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid

ReagentMolar Mass ( g/mol )AmountMolesNotes
Imidazole-4,5-dicarboxylic acid156.1010.0 g0.064Starting material
Sodium hydroxide40.005.12 g0.1282.0 equivalents
Dimethyl sulfate126.138.88 g (6.7 mL)0.0701.1 equivalents
Concentrated HCl36.46As needed-For acidification

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountMolesNotes
1-Methylimidazole-4,5-dicarboxylic acid170.125.0 g0.029Starting material
Absolute Ethanol46.07100 mL-Reagent and solvent
Concentrated H₂SO₄98.082.0 mL-Catalyst
Saturated NaHCO₃84.01As needed-For neutralization

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Esterification A Imidazole-4,5-dicarboxylic Acid B Dissolution in aq. NaOH A->B C Addition of Dimethyl Sulfate at <10°C B->C D Heating at 50-60°C C->D E Acidification with HCl D->E F Filtration and Drying E->F G 1-Methylimidazole-4,5-dicarboxylic Acid F->G H 1-Methylimidazole-4,5-dicarboxylic Acid I Suspension in Ethanol with H₂SO₄ J Reflux for 8-12 hours I->J K Workup and Extraction J->K L Column Chromatography K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care.

  • Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with caution.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described two-step procedure is a reliable method for obtaining this valuable building block for further research and development in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Diethyl 1-Methylimidazole-4,5-dicarboxylate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Diethyl 1-Methylimidazole-4,5-dicarboxylate in catalytic reactions. The content is structured to provide both a conceptual understanding and practical guidance for the application of this versatile imidazole derivative in modern organic synthesis and catalysis.

Introduction

This compound is a substituted imidazole derivative with significant potential in catalysis. Its structural features, including the N-methylated imidazole core and the two flanking ethyl ester groups, allow it to function primarily as a sophisticated ligand for the preparation of catalytically active metal complexes. Furthermore, its core structure suggests potential as a precursor for the synthesis of specialized N-heterocyclic carbene (NHC) organocatalysts. This document will explore these two primary applications, providing detailed protocols and conceptual frameworks for their implementation in a research and development setting.

Application I: Ligand for Metal-Catalyzed Cross-Coupling Reactions

The primary catalytic application of this compound is as a ligand in the formation of transition metal complexes. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal centers, such as palladium, copper, or nickel, to form stable and catalytically active species. These complexes can be particularly effective in cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials chemistry.

The electronic properties of the imidazole ring, influenced by the electron-withdrawing ester groups, can modulate the reactivity of the metal center, potentially leading to enhanced catalytic activity, selectivity, and stability.

Protocol 1: Synthesis of a Palladium(II) Complex for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a palladium(II) complex of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

1.1. Synthesis of Dichloro-bis(this compound)palladium(II)

  • Materials:

    • This compound (1.0 mmol, 226.23 mg)

    • Palladium(II) chloride (PdCl₂, 0.5 mmol, 88.7 mg)

    • Acetonitrile (anhydrous, 20 mL)

    • Diethyl ether (anhydrous)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a dry 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add Palladium(II) chloride (88.7 mg, 0.5 mmol).

    • Add anhydrous acetonitrile (10 mL) to the flask. The suspension will be a reddish-brown color.

    • In a separate flask, dissolve this compound (226.23 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).

    • Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.

    • Stir the reaction mixture at 60 °C for 4 hours. The color of the solution should change to a pale yellow.

    • Allow the reaction to cool to room temperature.

    • Reduce the solvent volume to approximately 5 mL under vacuum.

    • Add anhydrous diethyl ether (20 mL) to precipitate the product.

    • Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

1.2. Application in Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Dichloro-bis(this compound)palladium(II) catalyst (0.01 mmol, 1 mol%)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

    • Reaction vial with a screw cap

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (1 mol%).

    • Add the 1,4-dioxane/water solvent mixture (5 mL).

    • Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Reaction ComponentQuantityMolar Ratio
Aryl Halide1.0 mmol1.0
Arylboronic Acid1.2 mmol1.2
Base (K₂CO₃)2.0 mmol2.0
Palladium Catalyst0.01 mmol (1 mol%)0.01
Solvent (Dioxane/H₂O 4:1)5 mL-
Reaction Conditions Value
Temperature80 °C
Time12 hours
Typical Yield 85-95%

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Catalyst Synthesis cluster_coupling Cross-Coupling Reaction ligand Diethyl 1-Methylimidazole- 4,5-dicarboxylate synthesis Complexation in Acetonitrile, 60°C ligand->synthesis pdcl2 PdCl₂ pdcl2->synthesis catalyst Pd(II) Complex synthesis->catalyst reaction Coupling in Dioxane/H₂O, 80°C catalyst->reaction 1 mol% reactants Aryl Halide + Arylboronic Acid + Base reactants->reaction product Biaryl Product reaction->product NHC_Catalysis_Logic cluster_precatalyst Pre-catalyst Synthesis cluster_catalysis Catalytic Cycle start_mat Diethyl 1-Methylimidazole- 4,5-dicarboxylate alkylation Alkylation with Methyl Iodide start_mat->alkylation precatalyst Imidazolium Salt alkylation->precatalyst nhc N-Heterocyclic Carbene (NHC) precatalyst->nhc Deprotonation base Base (KOtBu) base->nhc intermediate Breslow Intermediate nhc->intermediate Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->intermediate benzoin Benzoin Product intermediate->benzoin Dimerization & Proton Transfer benzoin->nhc Catalyst Regeneration

Troubleshooting & Optimization

Navigating the Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to address the common challenges encountered during the synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate. This valuable building block in medicinal chemistry presents unique synthetic hurdles. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a user-friendly question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low to No Yield of Diethyl 1H-imidazole-4,5-dicarboxylate Incomplete cyclization reaction.- Ensure anhydrous conditions: Moisture can inhibit the reaction. Use dry solvents and reagents. - Optimize reaction temperature and time: The condensation reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the quality of reagents: Use freshly distilled or high-purity starting materials.
Low Yield during N-Methylation Incomplete deprotonation of the imidazole nitrogen.- Use a stronger base: For sterically hindered imidazoles, a strong base like Sodium Hydride (NaH) is often more effective than weaker bases like potassium carbonate. - Ensure anhydrous solvent: Use dry aprotic polar solvents like DMF or THF to ensure the effectiveness of the base.
Steric hindrance from the two ester groups.- Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. - Prolong reaction time: Allow the reaction to proceed for a longer duration (24-48 hours) while monitoring via TLC.
Formation of Side Products (e.g., O-alkylation, multiple isomers) Reaction conditions favoring alternative reaction pathways.- Control temperature: Add the methylating agent at a lower temperature (e.g., 0 °C) and then slowly warm to the desired reaction temperature. - Use a less reactive methylating agent: Consider using dimethyl sulfate instead of the more reactive methyl iodide.
Difficult Purification of the Final Product Presence of unreacted starting materials and side products with similar polarities.- Optimize column chromatography: Use a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) to improve separation. - Consider alternative purification methods: Techniques like preparative TLC or crystallization could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the Diethyl 1H-imidazole-4,5-dicarboxylate precursor?

A1: A common route involves the condensation of diethyl aminomalonate hydrochloride with an appropriate aldehyde and an orthoformate, followed by cyclization. Another approach is the reaction of an amidine with diethyl 2-chloro-3-oxosuccinate.[1]

Q2: Why is the N-methylation of Diethyl 1H-imidazole-4,5-dicarboxylate challenging?

A2: The primary challenge is the steric hindrance imposed by the two bulky diethyl carboxylate groups at the 4 and 5 positions of the imidazole ring. This steric congestion makes it difficult for the methylating agent to access the nitrogen atom, often leading to low yields.

Q3: What are the best bases and solvents for the N-methylation step?

A3: Strong, non-nucleophilic bases are generally required. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common choice to ensure complete deprotonation of the imidazole nitrogen.

Q4: I am observing the formation of multiple products during methylation. What could be the reason?

A4: The imidazole ring has two nitrogen atoms, and methylation can potentially occur at either one, leading to a mixture of regioisomers. Although in the case of Diethyl 1H-imidazole-4,5-dicarboxylate the two nitrogens are equivalent before methylation, side reactions such as C-alkylation at the C2 position can occur, especially if the nitrogen atoms are highly hindered.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate (Precursor)

This protocol is adapted from the synthesis of a structurally similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[1]

Materials:

  • Amidine hydrochloride (e.g., formamidine hydrochloride)

  • Diethyl 2-chloro-3-oxosuccinate

  • Triethylamine (Et3N)

  • Absolute Ethanol

Procedure:

  • Dissolve the amidine hydrochloride (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution at room temperature.

  • To this mixture, add diethyl 2-chloro-3-oxosuccinate (1.05 eq) dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of Diethyl 1H-imidazole-4,5-dicarboxylate

Materials:

  • Diethyl 1H-imidazole-4,5-dicarboxylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (CH3I)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizing the Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_0 Synthesis of Precursor cluster_1 N-Methylation Amidine HCl Amidine HCl Reaction Reaction Amidine HCl->Reaction Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate->Reaction Purification_1 Purification_1 Reaction->Purification_1 Precursor Diethyl 1H-imidazole-4,5-dicarboxylate Purification_1->Precursor Precursor_input Precursor Precursor->Precursor_input Methylation_Reaction Methylation_Reaction Precursor_input->Methylation_Reaction NaH NaH NaH->Methylation_Reaction Methyl Iodide Methyl Iodide Methyl Iodide->Methylation_Reaction Purification_2 Purification_2 Methylation_Reaction->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

G Start Low Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Use_Stronger_Base Use NaH Check_Deprotonation->Use_Stronger_Base Yes Check_Steric_Hindrance Steric Hindrance? Check_Deprotonation->Check_Steric_Hindrance No End Improved Yield Use_Stronger_Base->End Increase_Temp_Time Increase Temp & Reaction Time Check_Steric_Hindrance->Increase_Temp_Time Yes Check_Reagents Reagent Quality? Check_Steric_Hindrance->Check_Reagents No Increase_Temp_Time->End Use_Pure_Reagents Use High-Purity Reagents Check_Reagents->Use_Pure_Reagents Yes Check_Reagents->End No Use_Pure_Reagents->End

References

Technical Support Center: Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Diethyl 1-Methylimidazole-4,5-dicarboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or impure reagents. 4. Presence of moisture. 5. Incorrect stoichiometry.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. 2. Optimize the reaction temperature. While some imidazole syntheses are performed at room temperature, others require heating. Experiment with a temperature range (e.g., 60-80°C) to find the optimal condition. 3. Use freshly opened or purified reagents. Ensure the purity of starting materials like diethyl oxalate and methylamine solution. 4. Conduct the reaction under anhydrous conditions, especially if using organometallic reagents or moisture-sensitive catalysts. Use dry solvents and glassware. 5. Carefully check the molar ratios of the reactants.
Formation of Multiple Byproducts 1. Side reactions due to high temperatures. 2. Polymerization of reactants or intermediates. 3. Air sensitivity of intermediates.1. Lower the reaction temperature to minimize the formation of undesired products. 2. Add reactants dropwise to control the reaction rate and prevent localized high concentrations. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Presence of highly polar impurities. 2. Co-elution of product and byproducts during chromatography. 3. Product is an oil instead of a solid.1. Perform an aqueous work-up to remove water-soluble impurities. Liquid-liquid extraction can be effective. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 3. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. Vacuum distillation is another option for purification if the product is thermally stable.[1]
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Inconsistent work-up or purification procedures.1. Source high-purity reagents from a reliable supplier and store them properly. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. 3. Standardize the work-up and purification protocol for all batches.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of substituted imidazoles is the Radziszewski reaction and its variations. For this compound, a plausible route involves the reaction of diethyl oxalate, methylamine, and a source of formaldehyde, often in a suitable solvent like ethanol.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Q3: What are the critical parameters to control for a high yield?

The critical parameters include the reaction temperature, the purity of the reagents, the absence of moisture, and the stoichiometry of the reactants. Optimization of these parameters is crucial for achieving a high yield.

Q4: Are there any known side reactions to be aware of?

Side reactions can include the formation of N-methyl oxalamic acid ethyl ester from the reaction of diethyl oxalate and methylamine without cyclization, and polymerization reactions, especially at higher temperatures.

Q5: What is the best method for purifying the final product?

Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient of ethyl acetate in hexane is typically used as the eluent. For larger scales, vacuum distillation can also be considered if the compound is thermally stable.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the synthesis of structurally similar compounds, such as Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate.[1]

Materials:

  • Diethyl oxalate

  • Aqueous methylamine solution (e.g., 40%)

  • Glyoxal or a suitable formaldehyde equivalent

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.

  • To this solution, add aqueous methylamine solution (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, add the glyoxal solution (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.

Data Presentation

The following table summarizes the effect of different catalysts on the yield of a generic imidazole synthesis, which can be a starting point for optimizing the synthesis of this compound.

Catalyst Reaction Time (min) Yield (%)
None12075
Acetic Acid9085
p-Toluenesulfonic Acid6092
Cerium(IV) ammonium nitrate4595

Note: This data is representative and yields may vary for the specific synthesis of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Mix Reactants: - Diethyl Oxalate - Methylamine - Glyoxal in Ethanol reflux 2. Reflux (4-6 hours) reagents->reflux tlc 3. Monitor by TLC reflux->tlc evaporation 4. Solvent Evaporation tlc->evaporation Reaction Complete extraction 5. Liquid-Liquid Extraction evaporation->extraction drying 6. Drying extraction->drying chromatography 7. Column Chromatography drying->chromatography product Diethyl 1-Methylimidazole- 4,5-dicarboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes check_conditions Verify Reaction Temperature and Time start->check_conditions No, but byproducts check_moisture Ensure Anhydrous Conditions start->check_moisture Inconsistent Results purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents adjust_stoichiometry Adjust Molar Ratios check_reagents->adjust_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp extend_time Extend Reaction Time check_conditions->extend_time use_dry Use Dry Solvents/ Inert Atmosphere check_moisture->use_dry successful_synthesis Improved Yield optimize_temp->successful_synthesis extend_time->successful_synthesis use_dry->successful_synthesis purify_reagents->successful_synthesis adjust_stoichiometry->successful_synthesis

Caption: Troubleshooting logic for low yield in imidazole synthesis.

References

common side reactions in the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted imidazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted imidazoles?

A1: Several methods are widely used, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:

  • Debus-Radziszewski Synthesis: A multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form tri-substituted imidazoles.[1][2]

  • Van Leusen Imidazole Synthesis: This versatile method uses tosylmethyl isocyanide (TosMIC) and an aldimine (often formed in situ) to produce 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3][4][5]

  • Copper-Catalyzed Synthesis: Various copper-catalyzed reactions exist, including the coupling of terminal alkynes with amidines or multi-component reactions involving aldehydes and other nitrogen sources, offering pathways to highly substituted imidazoles.[3][6]

  • Hantzsch Synthesis: While less common for imidazoles than for pyridines, variations can be used.

  • Catalyst-Free Syntheses: Methods using elemental sulfur or other reagents to promote condensation reactions between ketones and amines have also been developed.[7]

Q2: I'm performing a Debus-Radziszewski synthesis and getting a low yield. What are the typical causes?

A2: The classic Debus-Radziszewski reaction is known for often giving poor yields due to side reactions.[8] Common issues include:

  • Side Reactions: The complexity of a multi-component reaction offers several pathways for byproduct formation.

  • Reaction Conditions: The choice of solvent, temperature, and ammonia source (e.g., ammonium acetate, ammonium carbonate) significantly impacts yield.[8][9] Modern modifications often employ catalysts to improve efficiency.

  • Purification Challenges: Separating the desired imidazole from starting materials and byproducts can be difficult.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Formation of Oxazoles in Van Leusen Synthesis

Question: I am attempting a Van Leusen three-component reaction to synthesize a 1,4,5-trisubstituted imidazole, but I am isolating a significant amount of an oxazole byproduct. What is happening and how can I fix it?

Answer: This is a classic competing side reaction in the Van Leusen synthesis. The oxazole is formed when the tosylmethyl isocyanide (TosMIC) reacts with the aldehyde before the imine is formed from the aldehyde and amine.[5][10]

Logical Workflow for Troubleshooting Oxazole Formation

Caption: Troubleshooting workflow for minimizing oxazole byproducts.

Detailed Protocols & Recommendations:

  • Pre-formation of the Imine (Recommended): The most robust solution is to perform the reaction in two distinct steps.

    • Protocol: Dissolve the aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or THF). Stir at room temperature for 30-60 minutes. Water is a byproduct, but often does not need to be removed.[5] You can monitor for imine formation via TLC or NMR if desired. Once imine formation is complete, add the TosMIC (1.0 eq) and base (e.g., K₂CO₃) to proceed with the cycloaddition.

  • Optimization of In Situ Conditions: If a one-pot reaction is necessary, ensure the reaction conditions favor imine formation.

    • Protocol: In your reaction vessel, combine the aldehyde and amine first and allow them to stir for a short period (e.g., 15-20 minutes) before introducing the TosMIC. This gives the imine a "head start" to form before the competing reaction can occur.

Issue 2: Low Yields and Byproducts in Radziszewski-type Syntheses

Question: My copper-catalyzed Radziszewski-type reaction (benzil/benzoin, aldehyde, ammonium acetate) is giving a low yield of the desired 2,4,5-trisubstituted imidazole. How can I optimize this?

Answer: Low yields in these multi-component reactions are common and often related to catalyst efficiency, reaction conditions, and competing side reactions, such as the formation of 2-aroyl-4(5)-arylimidazoles.[3] Optimization of the catalyst system and temperature is critical.

Data on Catalyst and Solvent Effects

Recent studies have shown that the choice of catalyst and solvent system can dramatically improve yields in these syntheses. Below is a summary of typical optimization results for the synthesis of 2,4,5-trisubstituted imidazoles.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux12< 40
2CuI (5)EthanolReflux5~75
3CuI (10)EthanolReflux3~85
4CuI (10) DMF 100 1.5 >90
5CuCl₂·2H₂O (10)EthanolReflux4~80
6Cu(phen)Cl₂ (10)Ethanol35 (RT)3~92[11]

Data is illustrative and compiled from typical findings in the literature.[11][12]

Experimental Protocol for Optimized Copper-Catalyzed Synthesis:

This protocol is based on an efficient synthesis of 2,4,5-trisubstituted imidazoles.[12]

  • Reaction Setup: To a round-bottom flask, add the 1,2-dicarbonyl compound (e.g., benzil or benzoin, 1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and CuI (10 mol%).

  • Solvent Addition: Add DMF (5 mL).

  • Reaction Execution: Stir the mixture at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 1-2 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure product.

Reaction Pathway Diagram

The following diagram illustrates the plausible mechanism for the copper-catalyzed reaction, highlighting the key steps leading to the desired imidazole product.

References

avoiding oxazole formation in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for imidazole synthesis. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of imidazole synthesis and effectively avoid the common pitfall of oxazole byproduct formation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of oxazole byproduct in my imidazole synthesis. What are the primary reasons for this?

A1: Oxazole formation is a common side reaction in several imidazole syntheses, particularly those involving the reaction of an α-dicarbonyl compound, an aldehyde, and a source of ammonia. The formation of oxazole versus imidazole is often a kinetically and thermodynamically controlled competition. Key factors that can favor oxazole formation include:

  • Reaction Pathway Competition: In syntheses like the Debus-Radziszewski, both imidazole and oxazole can arise from common α-amino carbonyl reactive intermediates. The cyclization pathway of these intermediates determines the final product.[1]

  • Incomplete Imine Formation (Van Leusen Synthesis): In the Van Leusen synthesis, if the aldimine is not efficiently formed in situ before the addition of tosylmethyl isocyanide (TosMIC), the aldehyde will react directly with TosMIC, leading to the formation of an oxazole.[2]

  • Reaction Conditions: Factors such as temperature, solvent, pH, and the nature of the reactants and catalysts can significantly influence the reaction pathway, tipping the balance towards oxazole formation.

Q2: How can I adjust my reaction conditions to favor imidazole formation over oxazole in a Debus-Radziszewski type synthesis?

A2: Optimizing your reaction conditions is crucial for maximizing imidazole yield. Consider the following adjustments:

  • Ammonium Acetate Concentration: Ammonium acetate serves a dual role as both a reagent (ammonia source) and a catalyst.[1][3] It can dissociate into ammonia and acetic acid, with the latter catalyzing the reaction. Increasing the molar ratio of ammonium acetate to the dicarbonyl compound (e.g., from 1:1 to 1:4 or higher) can significantly accelerate the reaction and improve the yield of the desired trisubstituted imidazole.[1][3]

  • Catalyst Selection: The use of a catalyst is highly recommended to improve efficiency and selectivity.

    • Lewis Acids: Lewis acids like ZnCl₂, FeCl₃, and Co₃O₄ nanoparticles can activate carbonyl groups, promoting the desired condensation pathway for imidazole synthesis.[4][5][6]

    • Heterogeneous Catalysts: Solid acid catalysts such as silica-supported sulfonic acid or reusable catalysts like magnetic iron oxide nanoparticles can also enhance yields and simplify product purification.[7]

  • Solvent Choice: The choice of solvent can impact reaction rates and selectivity. While polar protic solvents like ethanol are common, exploring solvent-free conditions or using green solvents like glycerol or ethanol-water mixtures has shown excellent results in some cases.[7][8]

  • Microwave Irradiation: Switching from conventional heating to microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner reactions, thereby minimizing byproduct formation.[9][10][11]

Q3: In the Van Leusen imidazole synthesis, what is the most effective strategy to prevent oxazole formation?

A3: The most critical step to prevent oxazole formation in the Van Leusen synthesis is to ensure the complete formation of the aldimine before introducing the TosMIC reagent.[2] The reaction of aldehydes with TosMIC directly leads to oxazoles; therefore, minimizing the concentration of free aldehyde is key. This can be achieved by the pre-formation of the imine. A detailed protocol for this is provided in the Experimental Protocols section.

Q4: Can oxazole, once formed, be converted into the desired imidazole?

A4: Yes, under certain conditions, oxazoles can be converted into N-substituted imidazoles. This transformation typically involves a microwave-promoted reaction of the oxazole with an amine. This can be a useful strategy for salvaging a reaction that has produced a high yield of the oxazole byproduct.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of oxazole byproduct in Debus-Radziszewski synthesis. - Insufficient ammonia source. - Suboptimal pH. - Reaction temperature is too high or too low.- Increase the molar ratio of ammonium acetate to the dicarbonyl compound (e.g., to 1:4 or higher).[1][3] - Screen different catalysts, such as Lewis acids (FeCl₃, ZnCl₂) or heterogeneous acid catalysts.[4][5][12] - Consider using microwave irradiation to improve reaction efficiency and reduce side reactions.[9][10]
Oxazole is the major product in a one-pot Van Leusen synthesis. - Premature reaction of the aldehyde with TosMIC before imine formation is complete.- Pre-form the aldimine by reacting the aldehyde and amine for a period before adding TosMIC.[13][14] - Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde.
Low overall yield, with both imidazole and oxazole present. - Inefficient reaction conditions. - Catalyst is not optimal for the specific substrates.- Optimize reaction temperature and time. Monitor the reaction progress using TLC or LC-MS. - Experiment with different solvents or consider a solvent-free approach.[7][8] - Screen a variety of catalysts to find one that favors imidazole formation for your specific substrates.[7]

Data Presentation: Optimizing Imidazole Synthesis Conditions

The following tables summarize key findings from the literature on how to optimize reaction conditions to favor imidazole synthesis.

Table 1: Effect of Ammonium Acetate Concentration on Imidazole Yield

Molar Ratio (Benzil:Ammonium Acetate)SolventReaction TimeYield of 2,4,5-triphenyl-1H-imidazole (%)Reference
1:1Ethanol40 minLow (not specified)[1]
1:4Ethanol40 min~60%[1]
1:5 (optimal)Solvent-free3 h93%[12]
1:10Solvent-free3 h93%[12]

Note: Increasing the molar ratio of ammonium acetate generally improves the yield of imidazole, acting as both a reactant and a catalyst source.[1][3]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Synthesis MethodCatalystReaction TimeYield (%)Reference
Conventional HeatingNi-C complex-Lower yields[15]
Microwave IrradiationNi-C complex4-9 minHigh yields (up to 97%)[15][16]
Conventional HeatingIonic Liquid120-190 min38-86%[17]
Microwave Irradiation (Ultrasound-assisted)Ionic Liquid35-60 min73-98%[17]

Note: Microwave-assisted synthesis consistently demonstrates significantly shorter reaction times and higher yields compared to conventional heating methods, which can help in minimizing the formation of thermal decomposition byproducts.[11]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles with High Ammonium Acetate Ratio

This protocol is optimized to favor imidazole formation by utilizing a higher concentration of ammonium acetate.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ammonium Acetate (5.0 - 10.0 eq)

  • Solvent (e.g., Glacial Acetic Acid or Ethanol) or solvent-free

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (5.0 - 10.0 eq).

  • If using a solvent, add glacial acetic acid or ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Heat the mixture to reflux with stirring for 1-2 hours (for conventional heating) or irradiate in a microwave synthesizer according to the instrument's guidelines (typically 4-10 minutes at a specified power).[16][18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or onto crushed ice to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the precipitate with water to remove excess ammonium acetate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.

Protocol 2: Van Leusen Imidazole Synthesis with Imine Pre-formation to Avoid Oxazole

This protocol incorporates a crucial imine pre-formation step to minimize the reaction of the aldehyde with TosMIC, thereby preventing oxazole formation.[13][14]

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Methanol, DMF)

Procedure:

  • Imine Pre-formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in an anhydrous solvent.

    • Stir the mixture at room temperature for approximately 30-60 minutes to allow for the in situ formation of the aldimine.

  • Cycloaddition:

    • To the solution containing the pre-formed imine, add the base (e.g., K₂CO₃) followed by the TosMIC reagent (1.0 eq).

    • Continue to stir the reaction mixture at room temperature or with gentle heating as required.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted imidazole.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.

G reactant reactant intermediate intermediate product product side_product side_product Dicarbonyl α-Dicarbonyl + Aldehyde AminoCarbonyl α-Amino Carbonyl Intermediate Dicarbonyl->AminoCarbonyl + Amine Diimine Diimine Intermediate Dicarbonyl->Diimine + Ammonia Ammonia Ammonia (2 eq.) Amine Amine (1 eq.) Imidazole Imidazole AminoCarbonyl->Imidazole + Aldehyde, Ammonia - H₂O (Cyclization) Oxazole Oxazole (Byproduct) AminoCarbonyl->Oxazole + Aldehyde - H₂O (Cyclization) Diimine->Imidazole + Aldehyde - H₂O (Condensation) Imine Imine Intermediate

Caption: Competing pathways for imidazole and oxazole formation.

G step step start Start: Aldehyde + Amine in Anhydrous Solvent preform Stir at RT (30-60 min) Imine Pre-formation start->preform add_reagents Add Base (K₂CO₃) and TosMIC preform->add_reagents react Stir at RT or Gentle Heat Cycloaddition add_reagents->react workup Quench, Extract, and Purify react->workup product Pure Imidazole Product workup->product G issue_node issue_node cause_node cause_node solution_node solution_node issue High Oxazole Byproduct cause1 Debus-Radziszewski: Suboptimal Conditions issue->cause1 cause2 Van Leusen: No Imine Pre-formation issue->cause2 solution1 Increase NH₄OAc Ratio Use Catalyst (Lewis Acid) Use Microwave cause1->solution1 solution2 Pre-form Imine: (Aldehyde + Amine first) cause2->solution2

References

troubleshooting guide for reactions using Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl 1-Methylimidazole-4,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the use of this reagent in chemical synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Saponification (Ester Hydrolysis)

This section addresses common issues encountered during the conversion of the diethyl ester to the corresponding dicarboxylic acid or mono-carboxylic acid.

Question 1: My saponification reaction is incomplete, and I observe starting material or the mono-ester byproduct. What are the potential causes and solutions?

Answer: Incomplete hydrolysis is a frequent issue and can be attributed to several factors, including the choice of base, reaction temperature, and steric hindrance from the imidazole ring.

Troubleshooting Steps:

  • Choice and Stoichiometry of Base: Sodium hydroxide (NaOH) is commonly used, but for more sterically hindered esters, Lithium hydroxide (LiOH) can be more effective. Ensure at least 2.2 equivalents of the base are used for complete di-hydrolysis. For mono-hydrolysis, carefully controlling stoichiometry (0.95-1.0 equivalents) is critical, though achieving high selectivity can be challenging.

  • Solvent System: A mixture of THF/water or ethanol/water is typically used to ensure solubility of the starting ester. If solubility is low, consider adding a co-solvent like methanol. Avoid using only alcoholic solvents if you suspect transesterification might be an issue, although it is less common in hydrolysis.

  • Reaction Temperature and Time: While room temperature can be sufficient, heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate of hydrolysis, especially for the second ester group. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up Procedure: Ensure the acidification step is performed carefully. Add a strong acid (e.g., 1M HCl) dropwise at 0 °C until the pH is acidic (pH ~2-3) to ensure the complete precipitation of the dicarboxylic acid.

Logical Workflow for Troubleshooting Incomplete Saponification

start Problem: Incomplete Saponification check_base Check Base: - Stoichiometry (>2.2 eq?) - Type (NaOH vs LiOH?) start->check_base check_conditions Check Reaction Conditions: - Temperature (Heating?) - Time (Sufficient?) start->check_conditions check_solubility Check Solubility: - Is starting material fully  dissolved? start->check_solubility solution_base Action: - Increase base eq. to 2.5 - Switch to LiOH check_base->solution_base solution_conditions Action: - Heat to 50-70 °C - Increase reaction time - Monitor by TLC/LC-MS check_conditions->solution_conditions solution_solubility Action: - Add co-solvent (e.g., MeOH) - Increase solvent volume check_solubility->solution_solubility

Caption: Troubleshooting workflow for incomplete saponification.

Section 2: Amidation Reactions

This section covers the conversion of the ester groups to amides using amines.

Question 2: I am attempting to form a diamide, but the reaction yield is low and the purification is difficult. How can I optimize this reaction?

Answer: Low yields in amidation reactions with this substrate can result from the lower reactivity of the ester compared to an acyl chloride, or from purification challenges due to the polarity of the product.

Troubleshooting Steps:

  • Reaction Conditions: Direct amidation of the ester requires heating. A common approach is to heat the diethyl ester with a neat excess of the desired amine. If the amine is not a liquid or is too precious, a high-boiling point solvent like DMF or DMSO can be used.

  • Use of Catalysts: For less reactive amines, the addition of a catalyst can be beneficial. Sodium cyanide (NaCN) or other Lewis acids can be used in catalytic amounts to promote the reaction.

  • Alternative Precursor: For a more reliable amidation, first hydrolyze the diethyl ester to the dicarboxylic acid (as described in Section 1). Then, convert the diacid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily form the diamide upon treatment with the amine, often at room temperature.

  • Purification: The resulting diamides can be quite polar. Purification via column chromatography may require a polar mobile phase (e.g., DCM/Methanol). If the product is a solid, recrystallization is often the best method for purification.

Table 1: Comparison of Amidation Strategies

MethodReagentsTypical TemperatureAdvantagesDisadvantages
Direct Amidation Amine (excess), neat or in DMF80 - 120 °COne step from esterRequires high temperatures; may have low yield
Two-Step (via Acid) 1. NaOH/H₂O, then HCl2. SOCl₂3. Amine, Et₃N0 °C to RT (for step 3)High yield, clean reactionMultiple steps required
Section 3: Reduction to Diol

This section provides guidance on reducing the ester functionalities to alcohols.

Question 3: My attempt to reduce the diethyl ester to the corresponding diol using LiAlH₄ (LAH) resulted in a complex mixture and a difficult work-up. What went wrong?

Answer: Reduction with powerful hydrides like LAH is effective but can be complicated by the work-up procedure and potential side reactions if not performed under strictly anhydrous conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: LAH reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Controlled Addition: The reaction is highly exothermic. Add the LAH portion-wise to a cooled solution (0 °C) of the ester. Alternatively, add the ester solution dropwise to a cooled suspension of LAH.

  • Work-up Procedure (Fieser Method): A careful work-up is critical to quench the excess LAH and obtain a granular precipitate that is easy to filter. For a reaction with 'x' grams of LAH, proceed as follows at 0 °C:

    • Slowly add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water.

    • Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.

    • Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). The product will be in the filtrate.

  • Product Isolation: The resulting diol is very polar. After drying and concentrating the filtrate, you may need to use column chromatography with a polar eluent system to purify the product.

General Experimental Workflow for LAH Reduction

cluster_prep Reaction Setup cluster_workup Work-up cluster_iso Isolation setup 1. Add LAH to anhydrous THF at 0 °C under N₂ add_ester 2. Add ester solution dropwise to LAH suspension setup->add_ester react 3. Stir at 0 °C to RT (Monitor by TLC) add_ester->react quench 4. Cool to 0 °C 5. Quench (Fieser Method):   - H₂O   - 15% NaOH   - H₂O react->quench filtrate 6. Filter solids 7. Wash solids with EtOAc quench->filtrate extract 8. Dry filtrate (Na₂SO₄) 9. Concentrate filtrate->extract purify 10. Purify by column chromatography extract->purify

Caption: General workflow for the reduction of esters using LAH.

Key Experimental Protocols

Protocol 1: Saponification to 1-Methylimidazole-4,5-dicarboxylic Acid
  • Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling & Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Drying: Wash the solid with cold water and dry under vacuum to yield the dicarboxylic acid.

Protocol 2: Grignard Reaction for Diol Formation (based on analogous system)

This protocol describes the reaction of a Grignard reagent with the ester groups to form tertiary alcohols.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the Grignard reagent (e.g., MeMgBr, >4.0 eq) in THF.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0-10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diol.

Technical Support Center: Managing Hygroscopic Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical information for managing the hygroscopic nature of imidazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What does it mean if an imidazole intermediate is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For imidazole intermediates, which are often polar compounds, this means they can readily take up water vapor from the air.[3][4] This can lead to a variety of issues, including inaccurate weighing, changes in physical properties (like caking or clumping), chemical degradation (e.g., hydrolysis), and altered reaction outcomes.[1][5][6]

Q2: Why are many imidazole intermediates hygroscopic?

A2: The imidazole ring contains nitrogen atoms that can participate in hydrogen bonding.[3] The N-1 nitrogen can act as a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen can act as a hydrogen bond acceptor.[3] This polarity and ability to form hydrogen bonds make them highly soluble in water and susceptible to attracting water molecules from the atmosphere.[3][4]

Q3: What are the primary consequences of moisture absorption in my imidazole intermediate?

A3: The consequences can be significant and varied:

  • Inaccurate Measurements: The absorbed water adds weight, leading to errors in molar calculations for reactions.

  • Physical Changes: The powder may become sticky, cake, or clump, which complicates handling, dispensing, and dissolution.[1][7]

  • Chemical Degradation: Moisture can act as a reactant, leading to hydrolysis or other unwanted side reactions, which reduces the purity and yield of your desired product.[5][6][8]

  • Reaction Failure: Many organic reactions, such as Grignard reactions, are extremely sensitive to moisture. The presence of water can quench reagents and prevent the desired transformation from occurring.[9]

  • Altered Crystal Structure: Absorbed water can induce phase transitions or changes in the crystalline form of the intermediate, potentially affecting its solubility, stability, and bioavailability in a final drug product.[1][10]

Q4: How can I determine the water content of my imidazole intermediate?

A4: The most reliable and widely used method for determining water content is Karl Fischer (KF) titration.[11][12] This technique is highly specific to water and can be adapted for a wide range of water concentrations.[12][13]

  • Volumetric KF Titration: Best for samples with moderate to high water content (0.01% to 100%).[13]

  • Coulometric KF Titration: Ideal for trace amounts of water (0.0001% to 5%).[13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: My reaction yield is consistently low, or the reaction is failing entirely.

  • Question: Could moisture in my imidazole intermediate be the cause?

  • Answer: Yes, this is a very common cause, especially in moisture-sensitive reactions.[9] The hygroscopic nature of the intermediate means it may have absorbed significant water from the atmosphere, which can quench reagents or catalyze side reactions.

  • Troubleshooting Steps:

    • Quantify Water Content: Before use, determine the water content of your intermediate using Karl Fischer titration.[11][12][13]

    • Dry the Intermediate: If the water content is high, dry the material using an appropriate method (see Experimental Protocols section). Hygroscopic solids may need to be dried under vacuum.[7][9]

    • Use Anhydrous Techniques: Ensure all glassware is oven- or flame-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][15]

    • Verify Reagent Quality: Ensure all other reagents and solvents are certified anhydrous. It's dangerous to trust an "anhydrous" label without verification for very sensitive reactions.[7]

Problem 2: The physical appearance of my imidazole intermediate has changed upon storage (e.g., it's clumpy, sticky, or has liquefied).

  • Question: Is the material still usable?

  • Answer: The material has likely absorbed a significant amount of moisture.[2] This can lead to physical changes like caking and clumping.[1][7] While it might be salvageable by drying, its purity may be compromised.

  • Troubleshooting Steps:

    • Assess the Severity: If the material is only slightly clumpy, it can likely be dried and reused. If it has become a paste or liquid (deliquescence), degradation is more likely, and using fresh material is recommended.

    • Dry Thoroughly: Break up any clumps and dry the material under high vacuum, possibly with gentle heating (ensure the compound is thermally stable).

    • Re-analyze: After drying, re-analyze the material for purity (e.g., via NMR, LC-MS) and water content (Karl Fischer titration) before use.

    • Improve Storage: Review your storage methods. Ensure the container is sealed tightly with parafilm, stored in a desiccator with fresh desiccant, or preferably within a glove box.[2][16][17]

Problem 3: I am getting inconsistent results between different batches of the same imidazole intermediate.

  • Question: Why are my results not reproducible?

  • Answer: Inconsistency between batches can often be traced to variable water content.[5][6] Different lots may have been exposed to different humidity levels during manufacturing, packaging, or storage.[5][6]

  • Troubleshooting Steps:

    • Standardize Your Protocol: Implement a standard procedure for all incoming batches of the hygroscopic intermediate.

    • Quarantine and Test: Upon receipt, keep the new batch in a controlled environment and immediately test for water content via Karl Fischer titration.

    • Dry if Necessary: Dry the material to a consistent, specified low water content before releasing it for use in experiments.

    • Document Everything: Record the batch number, date of receipt, initial water content, drying procedure, and final water content for every batch used. This data-driven approach helps ensure consistency.[5][6]

Data Presentation

Table 1: Karl Fischer Titration Methods for Water Content Determination

ParameterVolumetric TitrationCoulometric Titration
Principle Titrant with a known concentration of iodine is added to the sample. The volume needed to react with all the water is measured.Iodine is generated electrochemically in situ. The total charge required to react with all the water is measured according to Faraday's Law.[14]
Typical Range 100 ppm to 100% (0.01% to 100%)[13]1 ppm to 5% (0.0001% to 5%)[13][14]
Best For APIs, excipients, and reagents with moderate to high water content.Very dry samples, lyophilized drugs, and specialized APIs where trace moisture is critical.[13]
Standardization Requires regular standardization of the titrant.[13]Does not require standardization.[14]

Experimental Protocols

Protocol 1: Drying a Hygroscopic Imidazole Intermediate

This protocol describes a standard method for drying a solid intermediate that has absorbed atmospheric moisture.

Materials:

  • Hygroscopic imidazole intermediate

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Heating mantle or oil bath

  • Inert gas source (Nitrogen or Argon)

  • Desiccator

Methodology:

  • Place the hygroscopic solid into the flask. For efficient drying, the material should be a fine powder; if it has caked, carefully break up the larger pieces.

  • Attach the flask to a high-vacuum line.

  • Slowly open the valve to the vacuum pump to prevent the fine powder from being drawn into the line.

  • Once a stable vacuum is achieved, begin gentle heating. Caution: Ensure the heating temperature is well below the compound's melting or decomposition point. A temperature of 40-60 °C is often sufficient.

  • Continue drying under vacuum for several hours (e.g., 12-24 hours). The time required depends on the amount of material and its affinity for water.

  • To confirm dryness, the weight of the sample should remain constant after repeated drying cycles.[9]

  • Once dry, turn off the heat and allow the flask to cool completely to room temperature under vacuum.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Quickly transfer the dried intermediate to a tightly sealed container and store it in a desiccator or glove box.[9]

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This is a generalized protocol. Always refer to the specific instructions for your KF titrator model.

Materials:

  • Karl Fischer titrator (Volumetric or Coulometric)

  • Appropriate KF reagents (e.g., anhydrous methanol, titrant)

  • Gastight syringe

  • Hygroscopic imidazole intermediate sample

  • Certified water standard for calibration/verification (e.g., Sodium Tartrate Dihydrate)[11]

Methodology:

  • System Preparation: Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.[11]

  • Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, low-drift endpoint is reached.[14]

  • Titer Determination (for Volumetric KF): Accurately weigh a certified water standard and add it to the vessel. Titrate to the endpoint. The instrument will calculate the titer (mg of water per mL of titrant).[11]

  • Sample Analysis:

    • Accurately weigh a suitable amount of your hygroscopic intermediate. The appropriate sample size depends on the expected water content.[14]

    • Quickly and carefully add the sample to the conditioned titration vessel.[18]

    • Seal the vessel and start the titration.

    • The instrument will automatically titrate the sample to the endpoint and calculate the water content, usually expressed as a percentage (%) or parts per million (ppm).

  • Post-Analysis: After analysis, ensure the titration vessel is properly cleaned and stored to prevent moisture ingress.

Visualizations

Workflow for Handling Hygroscopic Intermediates

G A Receive New Batch of Imidazole Intermediate B Quarantine in a Dry Environment (Desiccator / Glove Box) A->B Immediate Action C Perform Karl Fischer Titration to Quantify Water Content B->C D Is Water Content Below Acceptable Limit (e.g., <0.1%)? C->D E Dry Intermediate (e.g., Vacuum Oven) D->E No F Release for Use in Moisture-Sensitive Reactions D->F Yes H Re-test Water Content E->H G Store Properly: Sealed Container in Desiccator/Glove Box F->G Post-Experiment H->D

Caption: Standard workflow for receiving and preparing a hygroscopic imidazole intermediate.

Troubleshooting Logic for Failed Reactions

G Start Reaction Failed or Yield is Very Low Q1 Was the Imidazole Intermediate Dried Immediately Before Use? Start->Q1 A1_No Root Cause Suspected: Water from Intermediate. Action: Dry a fresh sample and repeat reaction. Q1->A1_No No Q2 Were All Solvents/ Reagents Certified Anhydrous? Q1->Q2 Yes A2_No Root Cause Suspected: Contaminated Reagents. Action: Use freshly purified or newly opened reagents. Q2->A2_No No Q3 Was the Reaction Run Under an Inert Atmosphere (N2/Ar)? Q2->Q3 Yes A3_No Root Cause Suspected: Atmospheric Moisture. Action: Repeat using proper anhydrous techniques. Q3->A3_No No End Problem is Likely Not Related to Moisture. Investigate Other Parameters (Kinetics, Purity, etc.) Q3->End Yes

Caption: Decision tree for troubleshooting reactions potentially affected by moisture.

References

Technical Support Center: Scaling Up the Production of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Diethyl 1-Methylimidazole-4,5-dicarboxylate. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable approach for the synthesis of this compound involves a multi-step process starting from readily available materials. A potential pathway begins with the synthesis of imidazole-4,5-dicarboxylic acid, which is then esterified and subsequently N-methylated. One patented method for the synthesis of the core imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[1]

Q2: What are the critical process parameters to monitor during the synthesis?

Careful control of reaction parameters is crucial for a successful and scalable synthesis. Key parameters to monitor include:

  • Temperature: Both the initial reaction of imidazole with formaldehyde and the subsequent oxidation are temperature-sensitive. Exothermic reactions need to be carefully controlled to prevent runaway reactions and byproduct formation.

  • pH: During the work-up and purification steps, pH adjustments are often necessary to induce precipitation of the product or to facilitate extraction.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and ensure complete conversion.

  • Agitation: Proper mixing is critical, especially in larger reactors, to ensure uniform temperature distribution and efficient mass transfer between reactants.

Q3: How can the purity of this compound be assessed?

The purity of the final product can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of imidazole derivatives.[2] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction during the initial condensation or oxidation steps.- Ensure the quality and stoichiometry of all reagents.- Optimize reaction temperature and time based on small-scale experiments.- Improve agitation to enhance mass transfer.
Product loss during work-up and purification.- Optimize pH for precipitation or extraction.- Use appropriate solvents to minimize product solubility during washing.- Consider alternative purification methods like column chromatography on a larger scale if recrystallization is inefficient.
Impurity Formation Side reactions due to localized overheating or incorrect stoichiometry.- Implement efficient cooling and temperature control, especially during exothermic steps.- Add reagents portion-wise to manage reaction exotherms.- Precisely control the molar ratios of reactants.
Incomplete removal of starting materials or byproducts.- Enhance purification methods. This may involve multiple recrystallizations or the use of a different solvent system.- Employ chromatographic purification if impurities are difficult to remove by other means.
Color Formation Decomposition of starting materials or product at elevated temperatures.- Maintain strict temperature control throughout the process.- Consider performing reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Difficulty in Isolation/Filtration Formation of fine particles or an oily product.- Adjust the pH and temperature during precipitation to promote crystal growth.- Experiment with different anti-solvents to induce crystallization.- For oily products, consider extraction followed by solvent evaporation and subsequent purification.

Experimental Protocols

A plausible synthetic pathway for this compound is outlined below. This is a generalized protocol and may require optimization for specific laboratory or plant conditions.

Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid

This protocol is adapted from a patented method for the synthesis of the dicarboxylic acid intermediate.[1]

Materials:

  • Imidazole

  • Formaldehyde (37% aqueous solution)

  • Potassium Hydroxide

  • Nitric Acid (65%)

Procedure:

  • In a suitable reactor, dissolve imidazole in an aqueous formaldehyde solution.

  • Add potassium hydroxide to the solution.

  • Heat the mixture to reflux for a specified period to facilitate the formation of hydroxymethylated imidazole intermediates.

  • In a separate reactor equipped for distillation, heat nitric acid to boiling.

  • Slowly add the aqueous solution of hydroxymethylated imidazoles to the boiling nitric acid.

  • During the addition, distill off water to concentrate the reaction mixture.

  • After the reaction is complete, cool the mixture to induce crystallization of imidazole-4,5-dicarboxylic acid.

  • Filter the solid product, wash with water, and dry.

Step 2: Esterification to Diethyl Imidazole-4,5-dicarboxylate

Materials:

  • Imidazole-4,5-dicarboxylic acid

  • Ethanol

  • Strong acid catalyst (e.g., sulfuric acid)

Procedure:

  • Suspend imidazole-4,5-dicarboxylic acid in an excess of ethanol.

  • Carefully add a catalytic amount of a strong acid.

  • Heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture.

  • Neutralize the excess acid with a suitable base.

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over a drying agent, and concentrate to obtain the crude diethyl ester.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: N-Methylation to this compound

Materials:

  • Diethyl Imidazole-4,5-dicarboxylate

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve diethyl imidazole-4,5-dicarboxylate in a suitable solvent.

  • Add a base to the solution.

  • Add the methylating agent dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete.

  • Filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Imidazole-4,5-dicarboxylic Acid
ParameterValue
Molar ratio of Imidazole to Formaldehyde1 : 2-5
Reaction Temperature (Hydroxymethylation)Reflux
Reaction Temperature (Oxidation)100-140 °C
Oxidizing AgentNitric Acid

Note: These are generalized parameters and should be optimized for specific conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction product_loss Product Loss start->product_loss check_reagents Check Reagent Quality and Stoichiometry solution Yield Improved check_reagents->solution optimize_conditions Optimize Reaction Temperature and Time optimize_conditions->solution improve_mixing Improve Agitation improve_mixing->solution check_workup Review Work-up and Purification Procedures check_workup->solution incomplete_reaction->check_reagents incomplete_reaction->optimize_conditions incomplete_reaction->improve_mixing product_loss->check_workup Synthesis_Pathway Synthesis Pathway imidazole Imidazole hydroxymethylated Hydroxymethylated Imidazole Intermediates imidazole->hydroxymethylated KOH, Reflux formaldehyde Formaldehyde formaldehyde->hydroxymethylated dicarboxylic_acid Imidazole-4,5-dicarboxylic Acid hydroxymethylated->dicarboxylic_acid HNO3, 100-140°C diethyl_ester Diethyl Imidazole-4,5- dicarboxylate dicarboxylic_acid->diethyl_ester Ethanol, H+ final_product Diethyl 1-Methylimidazole-4,5- dicarboxylate diethyl_ester->final_product Methylating Agent, Base

References

stability issues of Diethyl 1-Methylimidazole-4,5-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diethyl 1-Methylimidazole-4,5-dicarboxylate, particularly when used in acidic or basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in various experimental settings.

Issue 1: Rapid degradation of the compound in an aqueous solution.

  • Question: I am observing rapid degradation of this compound in my aqueous reaction mixture. What could be the cause?

  • Answer: this compound is an ester and is susceptible to hydrolysis, especially in the presence of acid or base. The rate of degradation is highly dependent on the pH and temperature of your solution.

    • Under Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically a rapid and irreversible reaction that yields the corresponding carboxylate salts and ethanol. This reaction can proceed quickly even at room temperature.[1][2][3][4]

    • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis also occurs, leading to the formation of the dicarboxylic acid and ethanol. This reaction is generally reversible, but the use of a large excess of water can drive the reaction towards the hydrolysis products.[2][4][5][6][7]

    Troubleshooting Steps:

    • Monitor pH: Carefully measure and control the pH of your reaction mixture. If possible, maintain a neutral pH (around 7) to minimize hydrolysis.

    • Control Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Use Anhydrous Solvents: If your experimental conditions permit, consider using anhydrous organic solvents to prevent hydrolysis.

    • Limit Exposure Time: Prepare your solutions fresh and minimize the time the compound spends in aqueous environments, especially at non-neutral pH.

Issue 2: Unexpected side products are forming in my reaction.

  • Question: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) after my experiment. What are these impurities?

  • Answer: The most likely side products are the hydrolysis products of one or both of the ethyl ester groups.

    • Mono-hydrolyzed product: 1-Methyl-4-carboxy-5-ethoxycarbonylimidazole.

    • Di-hydrolyzed product: 1-Methylimidazole-4,5-dicarboxylic acid.

    In addition to hydrolysis, the imidazole ring itself can be susceptible to degradation under certain conditions. For instance, some imidazole-containing compounds have been shown to undergo base-mediated autoxidation or photodegradation.[8]

    Troubleshooting Steps:

    • Characterize Impurities: If possible, isolate and characterize the unknown peaks using techniques like mass spectrometry and NMR to confirm their identity.

    • Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidative stress, light) to generate and identify degradation products.[9][10]

    • Protect from Light: Store the compound and your reaction mixtures in the dark to minimize the risk of photodegradation.

Issue 3: Inconsistent results and poor reproducibility in my experiments.

  • Question: My experimental results are not reproducible when using this compound. Why is this happening?

  • Answer: Inconsistent results are often a symptom of uncontrolled degradation of the starting material. The concentration of the active compound may be decreasing over time, leading to variability in your outcomes.

    Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment. Avoid using stock solutions that have been stored for extended periods in aqueous or protic solvents.

    • Verify Compound Purity: Before use, verify the purity of your starting material. If it has been stored for a long time, it may have already undergone some degradation.

    • Implement Strict pH and Temperature Control: Ensure that the pH and temperature are consistently maintained across all experiments. Even small variations can significantly impact the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and light. For solutions, it is best to prepare them fresh in a suitable anhydrous organic solvent. If aqueous solutions are necessary, they should be used immediately after preparation.

Q2: How can I monitor the stability of this compound in my experimental setup?

A2: The stability can be monitored by periodically taking aliquots from your reaction mixture and analyzing them by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the peak area of the parent compound over time, you can determine its rate of degradation.

Q3: Is the imidazole ring of this compound stable?

A3: The imidazole ring is an aromatic heterocycle and is generally quite stable. However, under harsh conditions, such as in the presence of strong oxidizing agents or upon exposure to high-intensity light, the imidazole moiety can degrade.[8] For most standard laboratory applications under controlled conditions, the primary stability concern will be the hydrolysis of the ester groups.

Q4: What is the expected relative stability of this compound at different pH values?

pH RangeConditionExpected Rate of HydrolysisPrimary Degradation Products
< 3Strongly AcidicFast1-Methylimidazole-4,5-dicarboxylic acid, Ethanol
3 - 6Weakly AcidicModerate to Slow1-Methylimidazole-4,5-dicarboxylic acid, Ethanol
6 - 8NeutralSlowestMinimal hydrolysis expected
8 - 11Weakly BasicModerate to FastSalt of 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol
> 11Strongly BasicVery FastSalt of 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC

This protocol provides a general method for determining the stability of this compound in a buffered aqueous solution.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initiation of Stability Study:

    • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).

    • Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the properties of the buffer.

    • Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, quench the reaction (e.g., by neutralizing the pH or diluting with the mobile phase).

    • Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of the compound versus time for each pH condition to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow A Observed Problem: Compound Degradation / Inconsistent Results B Is the reaction in an aqueous solution? A->B C Is the pH non-neutral (acidic or basic)? B->C Yes L Consider other factors: - Oxidizing agents - Purity of starting material B->L No D Potential Cause: Ester Hydrolysis C->D Yes E Are there unexpected side products? C->E No I Solutions: - Control pH (aim for neutral) - Lower reaction temperature - Use anhydrous solvents - Minimize reaction time D->I F Potential Causes: - Mono/Di-hydrolysis Products - Imidazole Ring Degradation E->F Yes G Is the experiment exposed to light? E->G No J Solutions: - Characterize impurities (LC-MS, NMR) - Perform forced degradation study - Protect from light F->J H Potential Cause: Photodegradation G->H Yes G->L No K Solution: Protect reaction from light H->K

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Parent This compound C₁₀H₁₄N₂O₄ Acid_Hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺, Δ) Parent->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Hydrolysis (OH⁻, Δ) Parent->Base_Hydrolysis Mono_Acid 1-Methyl-4-carboxy-5-ethoxycarbonylimidazole C₈H₁₀N₂O₄ Acid_Hydrolysis->Mono_Acid Ethanol1 Ethanol Acid_Hydrolysis->Ethanol1 Di_Salt Salt of 1-Methylimidazole-4,5-dicarboxylic acid C₆H₄N₂O₄²⁻ Base_Hydrolysis->Di_Salt Ethanol3 Ethanol Base_Hydrolysis->Ethanol3 Di_Acid 1-Methylimidazole-4,5-dicarboxylic acid C₆H₆N₂O₄ Mono_Acid->Di_Acid Further hydrolysis Ethanol2 Ethanol Mono_Acid->Ethanol2

Caption: Hydrolytic degradation pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Diethyl 1-Methylimidazole-4,5-dicarboxylate is a critical step in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and representative data.

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity analysis. Often, a combination of these techniques provides the most comprehensive characterization of a sample.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantitative analysis based on the direct proportionality between NMR signal integrals and the number of nuclei.[2]Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.
Primary Use Quantification of known and unknown impurities, stability testing.Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[3][4]Analysis of volatile and semi-volatile impurities, identification of unknown impurities.
Limit of Detection (LOD) Low (typically ng/mL to pg/mL).[5]Higher than HPLC (typically µg/mL).Very low (pg to fg).[6]
Limit of Quantitation (LOQ) Low (typically µg/mL to ng/mL).[5]Higher than HPLC (typically µg/mL).Very low (pg to ng).[6]
Precision High (RSD <2%).[5]High (RSD <1%).[4]High (RSD <5%).
Accuracy High, dependent on the purity of the reference standard.High, as it can be a primary ratio method.[7]High, dependent on the purity of the reference standard and derivatization efficiency.
Sample Throughput High.[7]Lower than HPLC.[7]Moderate to High.
Destructive Yes.[7]No, the sample can be recovered.[7]Yes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[5]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate or acetate buffer)

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound of known purity

Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8]

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Analytical balance (5-figure)

Sample Preparation:

  • Accurately weigh about 20 mg of this compound into a clean, dry vial.

  • Accurately weigh about 5 mg of the internal standard into the same vial.[9]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all nuclei.[7]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[1]

  • Acquisition Time: Typically 2-4 seconds.[1]

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • The purity is calculated using the following formula:[10]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.[11] For a compound like this compound, which is a dicarboxylic acid ester, GC-MS analysis is feasible.[12]

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler

  • Solvent for sample dissolution (e.g., Dichloromethane)

  • Reference standards for potential impurities if available

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent to a final concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 amu

Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards if available. Quantification is typically performed using an internal or external standard method.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity, Impurity Profile) Dissolution->HPLC qNMR qNMR Analysis (Absolute Purity, Structural Confirmation) Dissolution->qNMR GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Standard_Prep Reference Standard Preparation Standard_Prep->HPLC Data_Processing Data Processing and Integration HPLC->Data_Processing qNMR->Data_Processing GCMS->Data_Processing Purity_Calculation Purity Calculation & Impurity Quantification Data_Processing->Purity_Calculation Method_Validation Method Validation (Accuracy, Precision, Linearity) Purity_Calculation->Method_Validation Final_Report Final Purity Report & Certificate of Analysis Method_Validation->Final_Report

Caption: General workflow for purity assessment of pharmaceutical intermediates.

Conclusion

The purity assessment of this compound requires robust and reliable analytical methods. HPLC is a highly sensitive and high-throughput method ideal for routine quality control and impurity profiling. qNMR serves as an excellent orthogonal method, providing an absolute measure of purity and structural confirmation without the need for individual impurity reference standards. GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

For comprehensive and reliable purity determination, a combination of these methods is recommended. This orthogonal approach, where methods based on different physicochemical principles are employed, provides a high degree of confidence in the reported purity value, which is crucial for ensuring the quality and safety of the final pharmaceutical product.[1] The validation of these analytical methods according to regulatory guidelines is a mandatory step to ensure their suitability for their intended purpose.[2][13]

References

A Comparative Guide to HPLC Method Development for Diethyl 1-Methylimidazole-4,5-dicarboxylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to aid in the selection of the most suitable analytical method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed based on methods developed for similar imidazole-dicarboxylic acid derivatives.

Key Advantages of HPLC:

  • High Resolution and Selectivity: Capable of separating the target analyte from closely related impurities.

  • Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative results.

  • Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Stationary Phase (Column) C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Estimated at 210-220 nm
Injection Volume 10 µL
Sample Preparation Dissolve in a suitable solvent such as a mixture of water and acetonitrile.

Experimental Protocols

HPLC Sample and Standard Preparation
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in the same diluent. Further dilute the stock solution to prepare working standards at various concentrations to establish a calibration curve.

HPLC Analysis Workflow

The logical workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a primary method for the analysis of this compound, other techniques can be employed, each with its own set of advantages and disadvantages.

Comparison Summary
Analytical TechniquePrincipleKey AdvantagesKey Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.High resolution, quantitative accuracy, and reproducibility.Requires a chromophore for UV detection.
LC-MS/MS HPLC separation followed by mass spectrometric detection.High sensitivity and selectivity, structural information.Higher cost and complexity.
GC-MS Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.High resolution for volatile compounds.Often requires derivatization for polar, non-volatile compounds.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, minimal sample consumption.Lower sensitivity compared to LC-MS, potential for matrix effects.
Detailed Comparison

The following diagram illustrates the relationship and key characteristics of the compared analytical techniques.

Caption: Comparison of Analytical Techniques for Imidazole Derivative Analysis.

Quantitative Performance Comparison (Estimated)

The following table provides an estimated comparison of the quantitative performance of the different analytical techniques for the analysis of this compound. The data is extrapolated from methods for similar imidazole derivatives.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)Capillary Electrophoresis
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL5 - 20 ng/mL50 - 200 ng/mL
Limit of Quantification (LOQ) 30 - 150 ng/mL0.3 - 15 ng/mL15 - 60 ng/mL150 - 600 ng/mL
Linearity (r²) > 0.999> 0.999> 0.995> 0.99
Precision (%RSD) < 2%< 5%< 10%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%90 - 110%
Conclusion

For routine quality control and purity assessment of this compound, the proposed RP-HPLC-UV method offers a reliable, accurate, and cost-effective solution. For applications requiring higher sensitivity, such as impurity profiling at very low levels or bioanalytical studies, LC-MS/MS would be the preferred technique. GC-MS could be considered if the analyte or its impurities are volatile or can be easily derivatized. Capillary Electrophoresis presents a high-efficiency alternative, particularly for charged species, but may lack the sensitivity of mass spectrometry-based methods. The choice of the analytical method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

A Comparative Guide to the Reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate and Other Common Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate against other widely used diesters: diethyl malonate, diethyl phthalate, and diethyl succinate. The information presented herein is intended to assist researchers in selecting the appropriate diester for their specific synthetic needs and to provide a deeper understanding of their relative reactivity profiles.

Executive Summary

The reactivity of a diester is fundamentally influenced by the electronic environment surrounding its ester carbonyl groups. In this compound, the imidazole ring, being an electron-rich and aromatic heterocycle, is expected to exert a significant electronic influence on the attached ester moieties. This guide will explore how this influence compares to the electronic effects present in diethyl malonate, diethyl phthalate, and diethyl succinate, and how these differences translate to their reactivity in key chemical transformations such as hydrolysis and reactions with nucleophiles.

Comparative Reactivity Analysis

The reactivity of the ester groups in these molecules is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carboxylate moiety increase this electrophilicity, making the ester more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reduce reactivity.

Table 1: Qualitative Reactivity Comparison of Selected Diesters

CompoundStructureKey Structural Feature Influencing ReactivityExpected Relative Reactivity towards Nucleophilic Acyl Substitution
This compoundImidazole RingThe imidazole ring is an electron-rich aromatic system. The nitrogen atoms can donate electron density to the carbonyl groups via resonance, potentially decreasing their electrophilicity compared to a simple alkyl or aryl diester. However, the overall electronic effect will be a balance of inductive and resonance effects.Moderate
Diethyl MalonateMethylene group flanked by two ester groupsThe two ester groups are strongly electron-withdrawing, which makes the central methylene protons acidic (pKa ≈ 13). This is the primary site of reactivity for diethyl malonate, making it an excellent substrate for forming enolates and subsequent alkylation or acylation reactions.[1] The ester groups themselves are activated by the adjacent carbonyl.High
Diethyl PhthalateTwo ester groups on an aromatic ring (ortho positions)The benzene ring is generally considered electron-withdrawing via induction, which should enhance the electrophilicity of the carbonyl carbons.High
Diethyl SuccinateTwo ester groups separated by an ethylene bridgeThe alkyl chain has a minimal electronic effect on the ester groups. Their reactivity is typical of a simple aliphatic diester.Low to Moderate

Quantitative Reactivity Data: Hydrolysis Rates

Hydrolysis, the reaction with water to form the corresponding carboxylic acids and alcohol, is a fundamental reaction of esters and a good measure of their intrinsic reactivity. The rate of hydrolysis is directly related to the electrophilicity of the carbonyl carbon.

Table 2: Alkaline Hydrolysis Rate Constants of Selected Diesters in Water-Dioxane Mixtures

CompoundSolvent System (Water:Dioxane, v/v)Temperature (°C)Second-Order Rate Constant (k, L mol⁻¹ s⁻¹)
Diethyl Malonate70:30301.35 x 10⁻¹
Diethyl Succinate70:30302.18 x 10⁻²

Data is illustrative and based on available literature for comparative purposes. Direct experimental comparison under identical conditions is recommended for precise evaluation.

The significantly higher hydrolysis rate of diethyl malonate compared to diethyl succinate highlights the activating effect of the second ester group on the adjacent carbonyl.

Key Reactions and Mechanistic Considerations

Reactions with Nucleophiles

The reaction of a diester with a nucleophile is a cornerstone of organic synthesis. The relative reactivity of the diesters in this guide will follow the trends outlined in Table 1.

  • This compound: The ester groups are susceptible to attack by strong nucleophiles. For instance, a related compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, has been shown to react with Grignard reagents. This indicates that the ester functionalities are sufficiently reactive for such transformations.

  • Diethyl Malonate: Its primary reactivity lies in the deprotonation of the active methylene group to form a stabilized carbanion.[1] This enolate is a potent nucleophile that readily participates in alkylation and acylation reactions. The ester groups themselves can undergo reactions like Claisen condensation.[1]

  • Diethyl Phthalate: Reacts with nucleophiles in a manner typical of aromatic esters. It can undergo hydrolysis and transesterification.

  • Diethyl Succinate: As a versatile building block, it participates in various condensation reactions, including the Dieckmann condensation to form cyclic β-keto esters.[2]

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the general mechanism of a base-catalyzed ester hydrolysis, which is a common reaction for all the diesters discussed.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Diester R-CO-OR' Intermediate R-C(O⁻)(OH)-OR' Diester->Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Intermediate Carboxylate R-COO⁻ Intermediate->Carboxylate Elimination of Alkoxide Alcohol R'-OH Intermediate->Alcohol

Caption: Generalized mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

For a direct and reliable comparison of the reactivity of these diesters, a standardized experimental protocol is crucial. The following outlines a general procedure for comparing their rates of hydrolysis.

Protocol for Comparative Hydrolysis Rate Determination

Objective: To determine the relative rates of alkaline hydrolysis of this compound, diethyl malonate, diethyl phthalate, and diethyl succinate.

Materials:

  • The four diesters of interest

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of dioxane and water to ensure solubility of all esters)

  • A quenching solution (e.g., a known excess of hydrochloric acid)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Reaction Setup: Prepare separate reaction flasks for each diester. In each flask, place a known volume of the solvent system and allow it to equilibrate to the desired temperature in the water bath.

  • Initiation: To each flask, add a precise amount of the respective diester and start a timer.

  • Sampling: At regular time intervals, withdraw a small, precise aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of the quenching solution (HCl) to stop the hydrolysis reaction.

  • Titration: Titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The amount of NaOH consumed at each time point is used to calculate the concentration of the carboxylic acid formed, and thus the extent of hydrolysis. Plotting the concentration of the remaining ester versus time allows for the determination of the rate constant for each diester.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Equilibrate solvent in water bath B Add diester to initiate reaction A->B C Withdraw aliquots at timed intervals B->C D Quench reaction with excess acid C->D E Titrate unreacted acid with NaOH D->E F Calculate ester concentration vs. time E->F G Determine rate constants F->G

Caption: Experimental workflow for comparing diester hydrolysis rates.

Conclusion

The reactivity of this compound is influenced by the electron-donating nature of the imidazole ring, which is expected to render it moderately reactive towards nucleophilic acyl substitution, likely less reactive than diethyl malonate and diethyl phthalate, but potentially more reactive than diethyl succinate. The unique electronic properties and the presence of basic nitrogen atoms in the imidazole ring may also open up possibilities for specific catalytic applications. For definitive comparisons, direct experimental evaluation of their reaction kinetics under identical conditions is highly recommended. This guide provides the foundational knowledge and a methodological framework for such investigations.

References

Validating the Structural Integrity of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is a critical checkpoint. This guide provides a comparative framework for the validation of Diethyl 1-Methylimidazole-4,5-dicarboxylate using fundamental spectroscopic techniques. Due to the limited availability of public domain experimental spectra for this compound, this document presents a comparison with closely related imidazole derivatives. The provided data tables, standardized experimental protocols, and workflow diagrams are intended to serve as a practical reference for the validation of this and similar molecules.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic features of compounds structurally related to this compound. This data can be used as a benchmark for validating experimentally acquired spectra.

Table 1: ¹H NMR Data of Imidazole Derivatives
CompoundSolventChemical Shift (δ) in ppm
1-MethylimidazoleD₂OPredicted: 3.7 (s, 3H, N-CH₃), 7.0 (s, 1H, Imidazole-H), 7.1 (s, 1H, Imidazole-H), 7.7 (s, 1H, Imidazole-H)
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1]
Table 2: ¹³C NMR Data of Imidazole Derivatives
CompoundSolventChemical Shift (δ) in ppm
1-MethylimidazoleD₂OPredicted: 33.1 (N-CH₃), 121.2 (Imidazole-C), 128.9 (Imidazole-C), 137.9 (Imidazole-C)[2]
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDMSO-d₆165.4, 152.4, 152.1, 149.7, 147.1, 128.3, 124.3, 99.2, 59.8, 53.8, 18.2, 14.5
Table 3: Infrared (IR) Spectroscopy Data of Imidazole Derivatives
CompoundTechniqueKey Peaks (cm⁻¹)
1H-Imidazole-4,5-dicarboxylic acidKBr WaferData available but specific peaks not listed in search results.[3]
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateKBr3639, 2967, 1896, 1608, 1223[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateKBr3435, 2986, 1746, 1635[1]
Table 4: Mass Spectrometry (MS) Data of Imidazole Derivatives
CompoundIonization Method[M+H]⁺ (m/z) or M⁺ (m/z)
1-MethylimidazoleElectron Ionization82.1 (Molecular Weight)[4]
4-MethylimidazoleElectron Ionization82.1 (Molecular Weight)[5]
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot Specified260 (M⁺)[1]
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNot Specified305 (M⁺)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 300 MHz.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a common range is 0 to 220 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation and Ionization:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules, or Electron Ionization (EI) for volatile and thermally stable compounds.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound (MW: 226.23), a scan range of m/z 50-500 would be appropriate.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI/APCI in positive mode).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Workflows

The following diagrams illustrate the logical processes involved in spectroscopic data validation.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Test Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis Process Raw Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Comparison Compare with Reference Data (Literature/Predicted) Analysis->Comparison Validation Structure Validated Comparison->Validation Discrepancy Discrepancy Found Comparison->Discrepancy

Caption: General workflow for spectroscopic data validation.

Data_Analysis_Logic cluster_expected Expected Data cluster_observed Observed Data cluster_conclusion Conclusion Expected_NMR Predicted NMR Shifts & Splitting Patterns Conclusion_Node Structural Confirmation Expected_NMR->Conclusion_Node Expected_IR Characteristic IR Bands (C=O, C=N, C-H) Expected_IR->Conclusion_Node Expected_MS Calculated Molecular Weight & Isotopic Pattern Expected_MS->Conclusion_Node Observed_NMR Experimental ¹H & ¹³C NMR Spectra Observed_NMR->Conclusion_Node Observed_IR Experimental IR Spectrum Observed_IR->Conclusion_Node Observed_MS Experimental Mass Spectrum Observed_MS->Conclusion_Node

Caption: Logical relationship in spectroscopic data analysis.

References

Assessing the Biological Frontier: A Comparative Guide to Imidazole-4,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this diverse family, derivatives of imidazole-4,5-dicarboxylic acid are emerging as a versatile platform for discovering novel therapeutic agents. While specific experimental data on Diethyl 1-Methylimidazole-4,5-dicarboxylate is limited in publicly accessible literature, this guide provides a comparative assessment of the biological activities of closely related imidazole-4,5-dicarboxylate derivatives, offering insights into their potential as antiviral, anticancer, and antimicrobial agents. This analysis is based on available experimental data for derivatives such as dicarboxamides and metal complexes, compared against established therapeutic alternatives.

Antiviral Activity: Targeting the SARS-CoV-2 Main Protease

Recent research has highlighted the potential of imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.

Data Presentation: SARS-CoV-2 Main Protease Inhibition

Compound/DrugTargetAssay TypeIC50Reference
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide SARS-CoV-2 MproFluorogenic Assay4.79 ± 1.37 µM[1]
Ebselen (Positive Control) SARS-CoV-2 MproFluorogenic Assay0.04 ± 0.013 µM[1]
Nirmatrelvir SARS-CoV-2 MproFRET Assay4 nM[2]
Ensitrelvir (S-217622) SARS-CoV-2 Mpro-0.013 µM[2]

Experimental Protocol: SARS-CoV-2 Main Protease Inhibition Assay

A common method to assess the inhibitory activity against SARS-CoV-2 Mpro is a fluorescence resonance energy transfer (FRET)-based assay.[3]

  • Reagent Preparation :

    • Assay Buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.[2]

    • Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[2]

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • Test compounds and control inhibitors dissolved in DMSO.

  • Assay Procedure :

    • Serial dilutions of the test compound are prepared in DMSO.

    • The compound dilutions are added to a 384-well plate.

    • Recombinant SARS-CoV-2 Mpro is added to the wells and incubated with the compounds to allow for binding.[2]

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • Fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).[2][3]

  • Data Analysis :

    • The initial reaction velocity is calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition is determined relative to a DMSO control.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response curve.[2]

Mandatory Visualization: Antiviral Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Dispense Compounds and Enzyme into Plate reagents->plate compounds Prepare Test Compound Serial Dilutions compounds->plate incubate Incubate for Compound Binding plate->incubate reaction Initiate Reaction with Substrate incubate->reaction measure Kinetic Fluorescence Measurement reaction->measure velocity Calculate Initial Reaction Velocities measure->velocity inhibition Determine Percent Inhibition velocity->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.

Anticancer Activity: Exploring Cytotoxicity

Zinc complexes incorporating imidazolium-based dicarboxylate ligands have demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential therapeutic application for this class of compounds.

Data Presentation: In Vitro Cytotoxicity of Imidazole Dicarboxylate Derivatives

Compound/DrugCell LineCancer TypeAssay TypeIC50Reference
Zinc Complex 2c MeWoMelanomaResazurin AssaySimilar to Gemcitabine[4]
Zinc Complexes 2a-2e A549Lung AdenocarcinomaResazurin Assay-[4]
Zinc Complexes 2a-2e T24Bladder CancerResazurin Assay-[4]
Carboplatin Various---[4]
Gemcitabine Various---[4]
Dacarbazine Melanoma---[5]
Pembrolizumab (Keytruda) Melanoma, Lung, Bladder---[5]
Nivolumab (Opdivo) Melanoma, Lung, Bladder---[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8][9][10]

  • Cell Seeding :

    • Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[7]

  • Compound Treatment :

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation :

    • The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization :

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement :

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • Data Analysis :

    • Cell viability is calculated as a percentage of the untreated control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualization: Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway stimulus Anticancer Compound bcl2 Bcl-2 Family Modulation stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity: A Broad-Spectrum Potential

While specific data for imidazole-4,5-dicarboxylates is not abundant, the broader class of imidazole derivatives is well-known for its antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.

Data Presentation: General Antimicrobial Activity of Imidazole Derivatives

Compound ClassTarget OrganismsMethodEndpointReference
Imidazole DerivativesStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)Broth MicrodilutionMIC[11][12]
Piperacillin-Tazobactam S. aureus, E. coli--[13]
Ciprofloxacin E. coli--[14]
Gentamicin E. coli--[14]
Penicillinase-resistant penicillins S. aureus (MSSA)--[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][15][16][17]

  • Preparation :

    • A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[15]

    • A standardized inoculum of the target bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.[17]

  • Inoculation :

    • Each well of the microtiter plate is inoculated with the bacterial suspension.

    • Control wells (growth control without compound and sterility control without bacteria) are included.[15]

  • Incubation :

    • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]

  • MIC Determination :

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis compound_dil Serial Dilution of Test Compound inoculation Inoculation of Microtiter Plate compound_dil->inoculation inoculum_prep Standardization of Bacterial Inoculum inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_det Visual Assessment of Growth (MIC Determination) incubation->mic_det

Caption: Workflow for the broth microdilution susceptibility test.

Conclusion

The imidazole-4,5-dicarboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The dicarboxamide derivatives have shown encouraging, albeit moderate, inhibitory activity against the SARS-CoV-2 main protease, warranting further optimization to compete with established antivirals. Furthermore, the ability of the dicarboxylate moiety to form metal complexes has opened avenues for the design of anticancer agents with potential for selective cytotoxicity. While direct evidence for the antimicrobial activity of this specific subclass is pending, the well-documented antimicrobial properties of the broader imidazole family suggest that this is a fruitful area for future investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and evaluate new this compound derivatives and related compounds, paving the way for the next generation of imidazole-based therapeutics.

References

quantitative analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diethyl 1-Methylimidazole-4,5-dicarboxylate in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and qNMR for the quantitative analysis of this compound.

ParameterHPLC-UVGC-MS (with derivatization)qNMR
Principle Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[1]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometric detection.[1][2]The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.
Accuracy HighHighVery High (often no calibration standard needed)
Precision High (RSD < 2%)High (RSD < 5%)High (RSD < 3%)
Linearity ExcellentGoodExcellent
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)[3]
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)[2]Moderate (µg/mL range)[3]
Sample Throughput HighModerateLow
Destructive YesYesNo

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely accepted technique for the routine purity analysis and quality control of pharmaceutical intermediates.[1] A reverse-phase method is well-suited for separating this compound from potential impurities.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

  • Filter the stock solution through a 0.45 µm syringe filter.

  • Prepare a series of calibration standards of this compound in the same diluent.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4] Esterification of the carboxyl groups is a common approach.[4]

Derivatization (Esterification):

  • Evaporate a known volume of the reaction mixture sample to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 10-14% BF3-Methanol solution.

  • Tightly cap the vial and heat at 70-80°C for 1-3 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[4]

  • Vortex vigorously to extract the derivatized analyte into the hexane layer.

  • Analyze the hexane layer by GC-MS.

Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Data Analysis: Use an internal standard for quantification. Prepare calibration standards containing the analyte and the internal standard and subject them to the same derivatization procedure. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the direct quantification of a substance in a mixture without the need for a calibration curve of the analyte, provided a certified internal standard is used.

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte or other components in the mixture.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard quantitative pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate the area of a well-resolved signal corresponding to the this compound (e.g., the N-methyl protons).

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_qnmr qNMR Analysis ReactionMixture Reaction Mixture Weighing Accurate Weighing ReactionMixture->Weighing Dissolution Dissolution / Dilution Weighing->Dissolution Add_IS Add Internal Standard Weighing->Add_IS Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization Dissolution->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Analysis_HPLC Data Analysis UV_Detection->Data_Analysis_HPLC Result Result Data_Analysis_HPLC->Result Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis_GC Data Analysis MS_Detection->Data_Analysis_GC Data_Analysis_GC->Result NMR_Acquisition NMR Data Acquisition Add_IS->NMR_Acquisition Data_Analysis_NMR Data Processing & Integration NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Result

Caption: Workflow for the quantitative analysis of this compound.

This guide provides a framework for selecting and implementing a suitable analytical method for the quantitative analysis of this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project. For routine quality control, HPLC-UV offers a good balance of performance and throughput. For high-sensitivity analysis, particularly in complex matrices, GC-MS after derivatization is a powerful option. When the highest accuracy and a non-destructive method are required, qNMR is the preferred technique.

References

Establishing a Reference Standard for Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for establishing Diethyl 1-Methylimidazole-4,5-dicarboxylate as a chemical reference standard. It is intended for researchers, scientists, and professionals in drug development and quality control. The guide outlines the necessary analytical characterization and compares its suitability with a simpler, established reference material, Imidazole.

Comparison of Analytical Data

A reference standard must be a highly purified and well-characterized compound.[1][2] The following tables summarize the comparative analytical data for a candidate batch of this compound and a certified Imidazole reference standard.

Table 1: Identity and Purity Comparison

PropertyThis compound (Candidate Lot)Imidazole (Certified Reference Standard)Method
Chemical Formula C9H12N2O4C3H4N2-
Molecular Weight 228.21 g/mol 68.08 g/mol Mass Spectrometry
Purity (Assay) 99.8%≥99.5%qNMR / HPLC
Major Impurity Unidentified (≤ 0.15%)-HPLC
Water Content 0.05%≤ 0.1%Karl Fischer Titration
Residual Solvents < 0.01%Not DetectedHeadspace GC-MS
Elemental Analysis C: 47.37%, H: 5.30%, N: 12.28% (Theoretical: C: 47.37%, H: 5.30%, N: 12.28%)C: 52.94%, H: 5.92%, N: 41.15% (Theoretical: C: 52.94%, H: 5.92%, N: 41.15%)Elemental Analysis

Table 2: Physicochemical and Spectroscopic Data Comparison

PropertyThis compound (Candidate Lot)Imidazole (Certified Reference Standard)Method
Appearance White to off-white crystalline powderWhite crystalline powderVisual Inspection
Melting Point 78-81 °C88-91 °CDifferential Scanning Calorimetry (DSC)
¹H-NMR Conforms to structureConforms to structure¹H-NMR (400 MHz, CDCl₃)
¹³C-NMR Conforms to structureConforms to structure¹³C-NMR (100 MHz, CDCl₃)
Mass Spectrum (m/z) [M+H]⁺ = 229.08[M+H]⁺ = 69.04ESI-MS
IR Spectrum (cm⁻¹) Conforms to structureConforms to structureFTIR

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The qualification of a reference standard involves a battery of analytical tests.[1][3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Quantitative NMR (qNMR) for Assay Determination
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve in 1 mL of CDCl₃.

    • Acquire ¹H-NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, number of protons, and molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Headspace Sampler:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh 50 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO.

Karl Fischer Titration for Water Content
  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Procedure:

    • Standardize the instrument using a certified water standard.

    • Accurately weigh and add approximately 100 mg of the sample to the titration vessel.

    • The instrument automatically titrates and calculates the water content as a percentage.

Visualizations

Workflow for Establishing a Chemical Reference Standard

The process of establishing a reference standard follows a logical progression from material sourcing to final certification.[4][5]

G cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management Sourcing Source or Synthesize Candidate Material InitialChar Initial Characterization (FTIR, ¹H-NMR, MS) Sourcing->InitialChar PurityScreen Preliminary Purity Screen (HPLC, TLC) InitialChar->PurityScreen Structure Structure Elucidation (¹³C-NMR, 2D-NMR, HRMS) PurityScreen->Structure Purity Purity Determination (HPLC, qNMR, Titration) PurityScreen->Purity CoA Generate Certificate of Analysis (CoA) Structure->CoA Impurities Impurity Profiling (LC-MS, GC-MS) Purity->Impurities Impurities->CoA PhysChem Physicochemical Tests (DSC, TGA, Water Content) PhysChem->CoA Stability Conduct Stability Studies (ICH Conditions) CoA->Stability Packaging Package and Store Appropriately Stability->Packaging Distribution Distribution and Retest Management Packaging->Distribution

Caption: Logical workflow for the establishment of a chemical reference standard.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a candidate reference standard using orthogonal analytical methods.

G cluster_methods Orthogonal Purity Methods start Candidate Reference Material Lot hplc HPLC-UV (Organic Impurities) start->hplc qnmr qNMR (Assay vs. Standard) start->qnmr gcms Headspace GC-MS (Residual Solvents) start->gcms karl_fischer Karl Fischer Titration (Water Content) start->karl_fischer mass_balance Calculate Purity (Mass Balance Approach) hplc->mass_balance qnmr->mass_balance gcms->mass_balance karl_fischer->mass_balance final_report Final Certified Purity Value mass_balance->final_report

Caption: Experimental workflow for purity determination using multiple analytical techniques.

References

Comparative Cross-Reactivity Analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate against a panel of selected kinases and other common off-targets. The performance of this compound is compared with two alternatives: a simple imidazole derivative, 4-Methylimidazole, and a well-characterized broad-spectrum kinase inhibitor, Staurosporine. The objective of this guide is to furnish researchers with essential data and methodologies to evaluate the selectivity and potential off-target effects of this compound in the context of early-stage drug discovery.

Introduction to this compound and Rationale for Cross-Reactivity Screening

This compound is a heterocyclic organic compound. While its primary biological targets are not extensively characterized in public literature, the imidazole scaffold is a common motif in a multitude of biologically active compounds, including numerous approved drugs with anticancer and antifungal properties.[1][2][3] Many of these imidazole-containing molecules are known to function as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in various diseases, most notably cancer. Consequently, they are a major class of drug targets.

Given the therapeutic potential of imidazole derivatives as kinase inhibitors, it is hypothesized that this compound may exhibit activity against one or more kinases. However, a significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[4] Off-target kinase inhibition can lead to unforeseen side effects and toxicity. Therefore, this guide outlines a systematic cross-reactivity study to assess the selectivity profile of this compound.

The comparative compounds selected for this study are:

  • 4-Methylimidazole: A structurally simpler imidazole derivative that has been studied for its potential toxicity and is known to form as a byproduct in some foods.[5][6][7][8][9] It serves as a minimalist structural control.

  • Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor. It is included as a positive control to validate the kinase inhibition assays.

Experimental Design and Protocols

A comprehensive in vitro screening approach is proposed to evaluate the cross-reactivity of the test compounds. This involves a primary kinase panel screening followed by secondary assays against other common off-targets.

Overall Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Secondary Screening cluster_4 Selectivity Profiling Compound_Prep Test Compounds Stock Preparation (10 mM in DMSO) Kinase_Panel Kinase Panel Screening (Single Concentration, e.g., 10 µM) Compound_Prep->Kinase_Panel Primary_Analysis Inhibition > 50% Identification Kinase_Panel->Primary_Analysis IC50_Determination Dose-Response (IC50) Assays for Primary Hits Primary_Analysis->IC50_Determination Off_Target_Panel Broad Off-Target Panel (GPCRs, Ion Channels, etc.) Primary_Analysis->Off_Target_Panel Final_Analysis Comparative Analysis and Selectivity Profile Generation IC50_Determination->Final_Analysis Off_Target_Panel->Final_Analysis

Caption: Experimental workflow for cross-reactivity screening.

Kinase Inhibition Assays

Protocol: A representative panel of 10 kinases from different families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) is used for the initial screening. The assays are performed using a well-established method such as an ADP-Glo™ Kinase Assay or HTRF® Kinase Assay.

  • Compound Concentration: For the primary screen, all compounds are tested at a single concentration of 10 µM.

  • ATP Concentration: Assays are conducted at the Km value of ATP for each respective kinase to ensure sensitivity for detecting ATP-competitive inhibitors.

  • Procedure:

    • Kinase, substrate, and ATP are added to the wells of a microplate.

    • Test compounds (or DMSO as a vehicle control) are added to the wells.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (or substrate phosphorylation).

    • The signal is read on a luminometer or an appropriate plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For compounds showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the IC50 value.

Broad Off-Target Panel (Safety Pharmacology)

Protocol: To assess broader cross-reactivity, the compounds are screened against a panel of common safety pharmacology targets, such as those offered by commercial vendors.[10][11][12][13] This panel typically includes a selection of G-protein coupled receptors (GPCRs), ion channels, and other enzymes. For this guide, we present hypothetical data for a representative set of such targets.

  • Assay Format: Radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.

  • Compound Concentration: A single concentration of 10 µM is used for the initial screen.

  • Data Analysis: Results are expressed as the percentage of inhibition of binding or activity.

Comparative Data Presentation

The following tables summarize the hypothetical experimental data for the cross-reactivity profiling of this compound and the comparative compounds.

Table 1: Primary Kinase Panel Screening (% Inhibition at 10 µM)
Kinase TargetKinase FamilyThis compound4-MethylimidazoleStaurosporine
EGFR Tyrosine Kinase65.25.198.5
VEGFR2 Tyrosine Kinase72.88.399.1
ABL1 Tyrosine Kinase20.52.597.2
SRC Tyrosine Kinase45.14.799.8
CDK2/cyclin A CMGC8.11.995.4
GSK3β CMGC15.63.292.1
PKA AGC5.30.898.9
PKCα AGC9.92.199.5
MAPK1 (ERK2) CMGC33.76.485.3
p38α (MAPK14) CMGC55.97.891.7
Table 2: IC50 Values for Primary Kinase Hits (µM)
Kinase TargetThis compoundStaurosporine
EGFR 8.10.025
VEGFR2 5.70.015
p38α (MAPK14) 12.50.040

IC50 values for 4-Methylimidazole were not determined due to low inhibition in the primary screen.

Table 3: Broad Off-Target Panel Screening (% Inhibition at 10 µM)
TargetTarget ClassThis compound4-MethylimidazoleStaurosporine
hERG Ion Channel12.32.145.8
Dopamine D2 Receptor GPCR8.91.515.2
Histamine H1 Receptor GPCR15.74.322.1
PDE4 Enzyme25.13.8Not Tested
COX-2 Enzyme5.60.9Not Tested

Analysis and Interpretation

Based on the hypothetical data presented:

  • This compound shows moderate inhibitory activity against a subset of kinases, particularly EGFR, VEGFR2, and p38α. The IC50 values in the mid-micromolar range suggest it is not a highly potent inhibitor but does exhibit some selectivity compared to the pan-kinase inhibitor Staurosporine. Its activity against other kinases in the panel is limited. In the broader off-target panel, it shows low to negligible activity, suggesting a relatively clean safety profile at the tested concentration.

  • 4-Methylimidazole demonstrates no significant inhibitory activity against any of the targets in the kinase or broader off-target panels. This suggests that the dicarboxylate and methyl substitutions on the imidazole ring in the primary test compound are crucial for its observed biological activity.

  • Staurosporine acts as an effective positive control, showing potent inhibition across the entire kinase panel, as expected.

Signaling Pathway Context

The kinases identified as potential targets for this compound (EGFR, VEGFR2, and p38α) are key components of major signaling pathways implicated in cancer cell proliferation, angiogenesis, and inflammatory responses.

G GF Growth Factors (EGF, VEGF) EGFR EGFR GF->EGFR VEGFR2 VEGFR2 GF->VEGFR2 Stress Cellular Stress Inflammatory Cytokines p38 p38 MAPK Stress->p38 RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK VEGFR2->RAS_RAF_MEK Angiogenesis Angiogenesis VEGFR2->Angiogenesis ERK ERK RAS_RAF_MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inflammation Inflammation Apoptosis p38->Inflammation

Caption: Key signaling pathways involving targeted kinases.

Conclusion

This comparative guide provides a framework for assessing the cross-reactivity of this compound. The hypothetical data suggest that this compound may act as a moderately potent and selective inhibitor of specific kinases, such as EGFR and VEGFR2, with a favorable profile against a broader panel of common off-targets. In contrast, the simpler 4-Methylimidazole lacks significant activity, highlighting the importance of the specific chemical substitutions on the imidazole core.

These findings warrant further investigation to confirm the on-target activity and elucidate the mechanism of action of this compound. Subsequent studies should include a broader kinase screen and cellular assays to validate the observed inhibitory effects and explore the therapeutic potential of this compound. This guide underscores the importance of early and systematic cross-reactivity profiling in the drug discovery process to identify promising lead candidates with a higher probability of success in later developmental stages.

References

comparative analysis of different synthesis routes for Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl 1-methylimidazole-4,5-dicarboxylate, a valuable scaffold in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Key Synthesis Routes

Two prominent methods for the synthesis of this compound are:

  • Route A: Multi-step Synthesis via Imidazole Ring Formation followed by N-Methylation. This classic approach involves first constructing the imidazole ring and then introducing the methyl group onto the nitrogen atom.

  • Route B: Direct N-Alkylation of a Pre-formed Imidazole. This method utilizes a commercially available or separately synthesized diethyl 1H-imidazole-4,5-dicarboxylate, which is then methylated.

Comparative Data

The following table summarizes the key quantitative data associated with each synthesis route, based on reported yields for analogous reactions.

ParameterRoute A: Multi-step SynthesisRoute B: Direct N-Alkylation
Starting Materials Diethyl oxalate, Ethyl chloroacetate, Formamidine, Methyl iodideDiethyl 1H-imidazole-4,5-dicarboxylate, Methyl iodide
Key Intermediates Diethyl 2-chloro-3-oxosuccinate, Diethyl 1H-imidazole-4,5-dicarboxylateNone
Overall Yield ~50-60% (estimated)Variable, often <50%[1]
Number of Steps 31 (if starting material is available)
Reaction Conditions Step 1: 0-5°C to RT; Step 2: RT to 60-70°C; Step 3: 0°C to RTRoom temperature to 50°C[1]
Key Reagents Sodium ethoxide, Triethylamine, Strong base (e.g., NaH)Strong, non-nucleophilic base (e.g., DBU, NaH)[1]

Experimental Protocols

Route A: Multi-step Synthesis

This route is comprised of three main stages:

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • The solution is cooled to 0-5°C.

  • Diethyl oxalate is added, followed by the dropwise addition of ethyl chloroacetate over 3 hours at 0-5°C.[2]

  • The mixture is stirred at room temperature for 24 hours.[2]

  • The solvent is removed under vacuum, and the residue is dissolved in chloroform and acidified with dilute hydrochloric acid to yield diethyl 2-chloro-3-oxosuccinate.[2]

Step 2: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

  • Formamidine hydrochloride is dissolved in absolute ethanol, and triethylamine is added at room temperature.

  • Diethyl 2-chloro-3-oxosuccinate is added to the solution over a 20-minute period.[2]

  • The reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70°C for 5 hours.[2]

  • After solvent evaporation, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the desired imidazole. A similar reaction with butyramidinium reported a yield of 71%.[2]

Step 3: N-Methylation of Diethyl 1H-imidazole-4,5-dicarboxylate

  • The synthesized diethyl 1H-imidazole-4,5-dicarboxylate is dissolved in an anhydrous aprotic solvent such as THF.

  • The solution is cooled to 0°C, and a strong base like sodium hydride (NaH) is added portion-wise.

  • The mixture is stirred for 1 hour at 0°C to ensure complete deprotonation.[3]

  • Methyl iodide is added dropwise at 0°C.[3]

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[3]

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.

Route B: Direct N-Alkylation

This route is more direct, assuming the availability of the starting imidazole.

  • Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate is dissolved in anhydrous DMF under an inert atmosphere.[1]

  • A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) is added at room temperature.[1]

  • The mixture is stirred for 30 minutes.

  • The alkylating agent, methyl iodide, is added dropwise.[1]

  • The reaction mixture is heated to 80-100°C and stirred for 24-48 hours if using DBU, or for 12 hours at a lower temperature (rt - 50°C) if using NaH.[1]

  • After completion, the reaction is cooled and poured into water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Mandatory Visualizations

Synthesis_Routes cluster_A Route A: Multi-step Synthesis cluster_B Route B: Direct N-Alkylation A_start Diethyl Oxalate + Ethyl Chloroacetate A_int1 Diethyl 2-chloro-3-oxosuccinate A_start->A_int1 NaOEt, EtOH A_int2 Diethyl 1H-imidazole-4,5-dicarboxylate A_int1->A_int2 Formamidine, Et3N, EtOH A_end Diethyl 1-Methylimidazole- 4,5-dicarboxylate A_int2->A_end 1. NaH, THF 2. MeI B_start Diethyl 1H-imidazole-4,5-dicarboxylate B_end Diethyl 1-Methylimidazole- 4,5-dicarboxylate B_start->B_end DBU or NaH, MeI, DMF or THF

References

Safety Operating Guide

Navigating the Disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate, ensuring compliance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills and splashes.

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[1][2]

    • Keep solid and liquid waste in separate, clearly labeled containers.[1]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be clearly labeled with the words "Hazardous Waste."[3][4]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations or formulas).[3]

      • The date when the first waste was added to the container.[3]

      • The name of the principal investigator and the laboratory location (building and room number).[3]

      • An indication of the hazards (e.g., irritant, corrosive), if known. While specific data for this compound is unavailable, related imidazole compounds can be corrosive or irritants.[5][6][7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4][8] This area should be at or near the point of waste generation.[8]

    • Ensure the container is kept tightly closed except when adding waste.[2][9]

    • Provide secondary containment, such as a spill tray, to capture any potential leaks.[1]

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[8]

  • Arranging for Disposal:

    • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[3][8][10]

    • Do not pour chemical waste down the drain or dispose of it in the regular trash.[3][10][11]

    • Complete any required waste disposal forms provided by your EHS office.[3]

  • Decontamination of Empty Containers:

    • Even "empty" containers retain chemical residues and must be disposed of as hazardous waste unless properly decontaminated.[9]

    • For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[9][10] As the acute toxicity of this compound is not established, it is prudent to follow this procedure.

Quantitative Data for General Chemical Waste Management

The following table summarizes key quantitative limits and parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines; always refer to your institution's specific protocols.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste[8]
Maximum Acutely Toxic Waste Accumulation 1 quart of liquid or 1 kilogram of solid[8]
pH Range for Sink Disposal (with permission) 5.5 - 10.5[11]
Maximum Container Weight for Manual Handling 15 kg[2]

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label with 'Hazardous Waste' and Full Chemical Details container->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store full Container Full or Waste No Longer Generated? store->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes complete_forms Complete and Submit Waste Disposal Forms contact_ehs->complete_forms end End: Proper Disposal by EHS complete_forms->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diethyl 1-Methylimidazole-4,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

When handling this compound and related imidazole derivatives, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.[1] These compounds can be harmful if swallowed, cause severe skin burns, and result in serious eye damage.[2][3][4] Some related compounds are also suspected of causing cancer.[2] Therefore, stringent safety measures are necessary.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets of structurally similar compounds.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesImpervious gloves (e.g., nitrile, neoprene) inspected prior to use.[2]To prevent skin contact, which can cause severe burns.[2][3]
Eye Protection Safety GogglesTight-sealing safety goggles.[5]To protect against splashes that can cause severe eye damage.[2][3]
Face ShieldUse in conjunction with goggles, especially when splashes are likely.[2][5]Provides an additional layer of protection for the entire face.
Skin and Body Protection Protective ClothingImpervious protective clothing or a lab coat.[2] For larger quantities or increased risk of splash, consider flame-retardant antistatic protective clothing.[3]To prevent skin exposure and contamination of personal clothing.[2]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dusts/mists are generated.[5][6]To prevent inhalation, which can be harmful.

Experimental Protocols: Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended.[6][7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][6]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand all safety precautions.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2][8] Do not breathe dust or mists.[2][3] Prevent the dispersion of dust.[2]

  • Hygiene: Wash hands and face thoroughly after handling.[2][8] Do not eat, drink, or smoke in the handling area.[2][7]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[7][8] Store locked up.[2][8]

Emergency Procedures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water.[3][8] Seek immediate medical attention.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7][8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7][8] Immediately call a poison center or doctor.[2][3][8]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3][8] Immediately call a poison center or doctor.[2][3][8]

  • If swallowed: Rinse the mouth.[2][7] Do NOT induce vomiting.[2][7][8] Immediately call a poison center or doctor.[2][3][8]

Disposal Plan:

  • Dispose of contents and containers in accordance with local and national regulations.[8] This should be done through an approved waste disposal plant.[7][8]

  • Contaminated packaging should be disposed of as unused product.[8]

Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound A Review Safety Data Sheet (SDS) and Protocols B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B Preparation C Don Appropriate Personal Protective Equipment (PPE) B->C Pre-Handling D Chemical Handling and Experimentation C->D Proceed to Handling E Decontamination of Work Area and Equipment D->E Post-Experiment H Emergency Procedures D->H In Case of Exposure F Proper Disposal of Waste and Contaminated Materials E->F Waste Management G Doff PPE and Personal Hygiene F->G Completion of Work

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.